1-(4-Bromobenzyl)piperidine
Description
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILQFFXGIIWWTNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00586197 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178162-69-1 | |
| Record name | 1-[(4-Bromophenyl)methyl]piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00586197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 178162-69-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(4-Bromobenzyl)piperidine CAS number
An In-depth Technical Guide to 1-(4-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and analysis, and discusses its potential applications in drug development, including its role as a scaffold in designing novel therapeutics.
Chemical and Physical Properties
This compound is a substituted piperidine derivative. The presence of the bromobenzyl group makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of more complex molecules. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 178162-69-1 | [1] |
| Molecular Formula | C₁₂H₁₆BrN | [1] |
| Molecular Weight | 254.17 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 302.9 °C at 760 mmHg | [2][3] |
| Density | 1.323 g/cm³ | [2][3] |
| Storage Temperature | 2-8 °C | [2] |
| SMILES String | BrC1=CC=C(CN2CCCCC2)C=C1 | |
| InChI Key | ILQFFXGIIWWTNH-UHFFFAOYSA-N |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis and characterization of this compound and related compounds, based on established chemical literature for similar structures.
Synthesis of this compound
A common method for the synthesis of N-benzylpiperidines is through the reductive amination of an appropriate aldehyde and piperidine, or the nucleophilic substitution of a benzyl halide with piperidine. A plausible synthetic route for this compound involves the reaction of 4-bromobenzyl bromide with piperidine.
Materials:
-
4-Bromobenzyl bromide
-
Piperidine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzyl bromide (1.0 eq) in acetonitrile.
-
Add piperidine (1.2 eq) to the solution.
-
Add potassium carbonate (2.0 eq) as a base to neutralize the HBr formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
A generalized workflow for the synthesis and purification is depicted below.
Caption: A generalized workflow for the synthesis and purification of this compound.
Analytical Characterization
The synthesized compound should be characterized to confirm its identity and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons of the bromobenzyl group, the methylene protons of the benzyl group, and the methylene protons of the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.
2. Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound.
3. High-Performance Liquid Chromatography (HPLC):
-
A reversed-phase HPLC method can be developed to assess the purity of the synthesized compound.[4] A typical method would use a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable additive like formic acid or trifluoroacetic acid.[4]
Applications in Drug Development
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[5][6] The N-benzyl piperidine motif is particularly important for its ability to engage in cation-π interactions with target proteins and for its structural flexibility, which allows for optimization of drug properties.[7]
While specific biological activities of this compound are not extensively documented in publicly available literature, its derivatives have shown promise in anticancer research. For instance, derivatives of a closely related compound, 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine, have been synthesized and evaluated as anti-tubulin agents.[8] These compounds were found to inhibit cancer cell proliferation by arresting the cell cycle in the G2/M phase and disrupting microtubule polymerization.[8]
The bromo-substituent on the phenyl ring of this compound serves as a convenient handle for introducing further chemical diversity through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. This allows for the synthesis of a library of analogs for structure-activity relationship (SAR) studies.
Potential Signaling Pathway Involvement: Tubulin Polymerization Inhibition
Based on the activity of related piperidine derivatives, a potential mechanism of action for anticancer compounds derived from this compound is the inhibition of tubulin polymerization. This disruption of the microtubule network leads to cell cycle arrest and ultimately apoptosis.
The following diagram illustrates this proposed mechanism of action.
Caption: Proposed mechanism of action for anticancer piperidine derivatives.
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery. Its chemical properties and the reactivity of the bromobenzyl group allow for the synthesis of diverse libraries of compounds for biological screening. The established importance of the N-benzyl piperidine motif in drug design suggests that derivatives of this compound hold potential for the development of novel therapeutics, particularly in the area of oncology. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to explore its full therapeutic potential.
References
- 1. scbt.com [scbt.com]
- 2. 178162-69-1 CAS MSDS (1-(4-BROMO-BENZYL)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-(4-Bromobenzyl)piperidine
This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-(4-bromobenzyl)piperidine, a valuable building block in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and logical workflow diagrams.
Introduction
This compound is a substituted piperidine derivative that serves as a key intermediate in the synthesis of various pharmacologically active compounds. The presence of the piperidine moiety, a common scaffold in many approved drugs, combined with the reactive handle of the bromobenzyl group, makes it a versatile precursor for library synthesis and lead optimization. This guide details the two most common and effective methods for its preparation: Nucleophilic Substitution and Reductive Amination.
Data Presentation
The following table summarizes the quantitative data associated with the primary synthesis pathways for this compound. The data is compiled from analogous reactions and established chemical principles, providing a benchmark for laboratory execution.
| Parameter | Nucleophilic Substitution | Reductive Amination |
| Starting Materials | Piperidine, 4-Bromobenzyl bromide | Piperidine, 4-Bromobenzaldehyde |
| Key Reagents | K₂CO₃ (or other base) | Sodium triacetoxyborohydride |
| Solvent | Acetonitrile or Ethanol | Dichloromethane or 1,2-Dichloroethane |
| Reaction Temperature | Reflux (approx. 82°C for ACN) | Room Temperature |
| Reaction Time | 4-12 hours | 2-6 hours |
| Typical Yield | 75-90% | 85-95% |
| Purity (post-purification) | >98% | >98% |
| Molecular Formula | C₁₂H₁₆BrN | C₁₂H₁₆BrN |
| Molecular Weight | 254.17 g/mol | 254.17 g/mol |
Synthesis Pathways
Two principal synthetic routes for this compound are outlined below, each with distinct advantages depending on the available starting materials and desired reaction conditions.
Nucleophilic Substitution Pathway
This pathway involves the direct alkylation of piperidine with 4-bromobenzyl bromide. The reaction proceeds via an SN2 mechanism, where the nucleophilic nitrogen of piperidine displaces the bromide leaving group on the benzylic carbon.
Nucleophilic Substitution Workflow
Reductive Amination Pathway
Reductive amination offers a highly efficient and mild alternative for the synthesis of this compound. This one-pot reaction involves the initial formation of an iminium ion from the condensation of 4-bromobenzaldehyde and piperidine, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride.[1][2]
Reductive Amination Workflow
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound via the two primary pathways.
Protocol 1: Nucleophilic Substitution
Materials:
-
Piperidine (1.0 eq)
-
4-Bromobenzyl bromide (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add piperidine, 4-bromobenzyl bromide, and potassium carbonate.
-
Add acetonitrile to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the resulting residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a pure solid.
Protocol 2: Reductive Amination
Materials:
-
4-Bromobenzaldehyde (1.0 eq)
-
Piperidine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq)[3]
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzaldehyde and piperidine in dichloromethane or 1,2-dichloroethane.[2]
-
Stir the solution at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.[3] An exotherm may be observed.
-
Continue to stir the reaction at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, and the aliphatic protons of the piperidine ring.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated molecular weight of 254.17 g/mol (for C₁₂H₁₆⁷⁹BrN) and 256.17 g/mol (for C₁₂H₁₆⁸¹BrN) in approximately a 1:1 ratio, which is characteristic of a monobrominated compound.[4]
Conclusion
This guide has detailed two robust and efficient synthetic pathways for the preparation of this compound. The choice between nucleophilic substitution and reductive amination will depend on factors such as the availability of starting materials, desired reaction conditions, and scale of the synthesis. Both methods, when executed with care, can provide high yields of the desired product, which is a key building block for further chemical exploration in drug discovery and development.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 3. rsc.org [rsc.org]
- 4. PubChemLite - this compound (C12H16BrN) [pubchemlite.lcsb.uni.lu]
Spectroscopic and Synthetic Profile of 1-(4-Bromobenzyl)piperidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data and a detailed synthetic protocol for 1-(4-Bromobenzyl)piperidine, a versatile building block in medicinal chemistry and materials science. The information presented herein is intended to support research and development activities by offering a centralized resource for the characterization and synthesis of this compound.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data is presented in a structured format to facilitate easy reference and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The ¹H and ¹³C NMR data provide detailed information about the chemical environment of each proton and carbon atom in the molecule.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.42 | d | 8.2 | 2H, Ar-H |
| 7.18 | d | 8.2 | 2H, Ar-H |
| 3.43 | s | - | 2H, Ar-CH₂ |
| 2.35 | t | 5.4 | 4H, N-(CH₂)₂ |
| 1.57 | p | 5.6 | 4H, -(CH₂)₂- |
| 1.43 | p | 5.6 | 2H, -CH₂- |
Solvent: CDCl₃. d = doublet, t = triplet, p = pentet, s = singlet.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 138.13 | Ar-C (quaternary) |
| 130.91 | Ar-CH |
| 130.74 | Ar-CH |
| 119.73 | Ar-C-Br |
| 61.98 | Ar-CH₂ |
| 53.80 | N-(CH₂)₂ |
| 25.56 | -(CH₂)₂- |
| 23.97 | -CH₂- |
Solvent: DMSO-d₆[1]
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands in the IR spectrum of this compound are summarized below.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Assignment |
| 2925-2800 | C-H stretching (aliphatic) |
| 1590 | C=C stretching (aromatic) |
| 1485 | C-H bending (CH₂) |
| 1070 | C-N stretching |
| 1010 | C-Br stretching |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for various adducts of this compound are presented below.
Table 4: Predicted Mass Spectrometry Data for this compound [2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 254.05390 |
| [M+Na]⁺ | 276.03584 |
| [M-H]⁻ | 252.03934 |
| [M+NH₄]⁺ | 271.08044 |
| [M+K]⁺ | 292.00978 |
| [M]⁺ | 253.04607 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the acquisition of the spectroscopic data presented above.
Synthesis of this compound via Reductive Amination
This protocol describes the synthesis of this compound from 4-bromobenzaldehyde and piperidine using sodium borohydride as the reducing agent.
Materials:
-
4-Bromobenzaldehyde
-
Piperidine
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water (H₂O)
Procedure: [1]
-
To a solution of 4-bromobenzaldehyde (1 equivalent) in methanol, add piperidine (1 equivalent).
-
Stir the mixture at room temperature for 2 hours to facilitate the formation of the imine intermediate. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise to the cooled mixture.
-
After the addition is complete, warm the mixture to room temperature and continue stirring for an additional 2 hours.
-
Quench the reaction by adding deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain pure this compound.
Spectroscopic Analysis Protocols
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data using appropriate NMR software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
IR Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide (KBr) and pressing the mixture into a thin transparent disk.
-
Instrumentation: Record the IR spectrum using a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹.
Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Acquire the mass spectrum in the desired mass range to observe the molecular ion and its fragmentation pattern.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the synthesis and characterization of this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility of 1-(4-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(4-Bromobenzyl)piperidine. Due to the limited availability of specific quantitative solubility data in public literature, this guide synthesizes information based on the compound's structural characteristics, the known solubility of related molecules, and established principles of organic chemistry. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise quantitative solubility data for their specific applications.
Physicochemical Properties of this compound
A foundational understanding of a compound's physicochemical properties is crucial for predicting its solubility behavior. Key properties for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrN | [1] |
| Molecular Weight | 254.17 g/mol | [1] |
| Physical Form | Solid | [1] |
| Boiling Point | 302.9°C at 760 mmHg (Predicted) | |
| Density | 1.323 g/cm³ (Predicted) | |
| SMILES | BrC1=CC=C(CN2CCCCC2)C=C1 | [1] |
| InChI Key | ILQFFXGIIWWTNH-UHFFFAOYSA-N | [1] |
Predicted Qualitative Solubility Profile
The solubility of a compound is primarily governed by the principle of "like dissolves like." The structure of this compound contains both polar and non-polar moieties, which will dictate its solubility in various solvents.
-
Piperidine Ring: The piperidine ring, a saturated heterocycle containing a nitrogen atom, can act as a hydrogen bond acceptor. This component contributes to the molecule's potential for solubility in polar solvents. Piperidine itself is highly soluble in water and a variety of organic solvents.[2]
-
4-Bromobenzyl Group: This large, non-polar aromatic group significantly increases the lipophilicity of the molecule. The presence of the bromine atom further contributes to the molecular weight and van der Waals interactions. This part of the structure will favor solubility in non-polar organic solvents.
Based on these structural features, a qualitative solubility profile can be predicted:
| Solvent Class | Predicted Solubility | Rationale |
| Water | Low to Insoluble | The large, non-polar bromobenzyl group is expected to dominate, leading to poor aqueous solubility. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderately Soluble | The piperidine nitrogen can form hydrogen bonds with the solvent, while the organic backbone has affinity for the alkyl chain of the alcohols. |
| Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) | Soluble | These solvents can effectively solvate both the polar and non-polar portions of the molecule. |
| Non-Polar Solvents (e.g., Hexane, Toluene) | Moderately to Highly Soluble | The significant lipophilic character imparted by the bromobenzyl group suggests good solubility in non-polar and aromatic hydrocarbon solvents.[3] |
| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic nitrogen atom of the piperidine ring is expected to be protonated in acidic solution, forming a more polar and water-soluble ammonium salt. |
| Aqueous Base (e.g., 5% NaOH) | Insoluble | The molecule lacks acidic protons and is therefore not expected to react with and dissolve in aqueous base. |
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocols outline the standard methods for determining the solubility of an organic compound.
General Qualitative Solubility Testing
This initial screening provides a rapid assessment of a compound's solubility characteristics.
Materials:
-
This compound
-
Test tubes
-
Vortex mixer
-
Water (deionized)
-
Diethyl ether
-
5% Sodium Hydroxide (NaOH) solution
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
5% Hydrochloric Acid (HCl) solution
-
Concentrated Sulfuric Acid (H₂SO₄)
Procedure: [4]
-
Water Solubility: Add approximately 25 mg of this compound to a test tube. Add 0.75 mL of deionized water in portions, vortexing after each addition. Observe for complete dissolution.
-
Ether Solubility: If the compound is water-soluble, repeat the test with diethyl ether.
-
Acid/Base Solubility: If the compound is insoluble in water, test its solubility in 5% NaOH, 5% NaHCO₃, and 5% HCl sequentially, using fresh 25 mg samples for each test.
-
Sulfuric Acid Test: For compounds insoluble in the above, cautiously test for solubility in concentrated H₂SO₄. Dissolution, often accompanied by a color change, suggests the presence of a functional group that can be protonated by the strong acid.[5]
Quantitative Solubility Determination (Shake-Flask Method)
This method is a widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound
-
Selected solvent(s) of interest
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial to ensure that a saturated solution is formed.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor.
Visualizing the Solubility Testing Workflow
The following diagrams illustrate the logical progression of experiments to characterize the solubility of this compound.
References
An In-depth Technical Guide to the Synthesis of 1-(4-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(4-bromobenzyl)piperidine, a valuable building block in medicinal chemistry and drug development. This document details the primary synthetic routes, experimental protocols, and the preparation of essential starting materials.
Introduction
This compound is a substituted piperidine derivative frequently utilized as a precursor in the synthesis of a wide range of biologically active molecules. The presence of the piperidine moiety, a common scaffold in many pharmaceuticals, combined with the reactive bromobenzyl group, makes it a versatile intermediate for the introduction of this core structure and for further functionalization through cross-coupling reactions. This guide will focus on the two most common and practical methods for its synthesis: direct alkylation and reductive amination.
Synthesis of Starting Materials
The successful synthesis of this compound relies on the availability of high-quality starting materials. The key precursors are piperidine, 4-bromobenzyl bromide (for direct alkylation), and 4-bromobenzaldehyde (for reductive amination). While piperidine is commercially available, the synthesis of the brominated benzyl derivatives from 4-bromotoluene is often necessary.
Synthesis of 4-Bromobenzyl Bromide
4-Bromobenzyl bromide can be prepared from 4-bromotoluene via free-radical bromination.
Experimental Protocol:
In a two-necked flask equipped with a reflux condenser and a dropping funnel, 0.2 moles of 4-bromotoluene is dissolved in a five-fold volume of dry carbon tetrachloride. The flask is heated to reflux, and the solution is irradiated with a 500-watt photolamp. To this, 0.205 moles of elemental bromine (previously dried by shaking with concentrated sulfuric acid) is added dropwise. The rate of addition is controlled to maintain a colorless reflux. The reaction is typically complete within 30 minutes to 2 hours. After cooling, the solution is washed sequentially with ice-water, ice-cold aqueous sodium bicarbonate solution, and again with ice-water. The organic layer is then dried over magnesium sulfate, and the solvent is removed under reduced pressure. The resulting crude product is purified by crystallization from ethanol to yield 4-bromobenzyl bromide.[1]
Table 1: Synthesis of 4-Bromobenzyl Bromide
| Parameter | Value |
| Starting Material | 4-Bromotoluene |
| Reagent | Elemental Bromine |
| Solvent | Carbon Tetrachloride |
| Catalyst/Initiator | 500-watt photolamp |
| Reaction Time | 0.5 - 2 hours |
| Yield | ~65% |
| Purification | Crystallization from ethanol |
Synthesis of 4-Bromobenzaldehyde
4-Bromobenzaldehyde can also be synthesized from 4-bromotoluene through a two-step process involving bromination followed by hydrolysis.
Experimental Protocol:
A mixture of 4-bromotoluene and a brominating agent in a suitable solvent is heated and irradiated to facilitate the formation of 4-bromobenzal bromide. Following the bromination, the crude intermediate is hydrolyzed using a base, such as calcium carbonate, in an aqueous medium under reflux. The 4-bromobenzaldehyde is then isolated and purified, typically by steam distillation.
Table 2: Synthesis of 4-Bromobenzaldehyde
| Parameter | Value |
| Starting Material | 4-Bromotoluene |
| Reagents | Bromine, Calcium Carbonate |
| Solvents | Not specified in detail, aqueous for hydrolysis |
| Reaction Conditions | Heating, Irradiation for bromination; Reflux for hydrolysis |
| Purification | Steam Distillation |
Synthetic Routes to this compound
Two primary and efficient methods for the synthesis of this compound are direct N-alkylation and reductive amination.
Direct N-Alkylation
This method involves the direct reaction of piperidine with 4-bromobenzyl bromide. It is a classical and straightforward approach to forming the C-N bond.
Reaction Workflow:
Caption: Direct N-alkylation of piperidine.
Experimental Protocol:
To a solution of piperidine (1.0 equivalent) in an anhydrous solvent such as acetonitrile or N,N-dimethylformamide (DMF), a base such as potassium carbonate (1.5-2.0 equivalents) is added.[2] The mixture is stirred, and 4-bromobenzyl bromide (1.1 equivalents) is added portion-wise or via a syringe pump to control the reaction rate and minimize side reactions.[3] The reaction is typically stirred at room temperature or gently heated (e.g., to 70°C) until completion, which can be monitored by thin-layer chromatography (TLC).[3] Upon completion, the reaction mixture is filtered to remove the base. The filtrate is concentrated, and the residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford this compound.[2]
Table 3: Direct N-Alkylation Reaction Parameters
| Parameter | Value/Range |
| Piperidine (equivalents) | 1.0 |
| 4-Bromobenzyl Bromide (equivalents) | 1.1 |
| Base (e.g., K₂CO₃) (equivalents) | 1.5 - 2.0[2] |
| Solvent | Acetonitrile or DMF[2] |
| Temperature | Room Temperature to 70°C[3] |
| Reaction Time | Several hours to overnight[2] |
| Purification | Column Chromatography[2] |
Reductive Amination
Reductive amination is a powerful two-step, one-pot reaction that involves the formation of an iminium ion from the reaction of an aldehyde (4-bromobenzaldehyde) and a secondary amine (piperidine), followed by in-situ reduction to the corresponding tertiary amine. Sodium triacetoxyborohydride is a commonly used mild and selective reducing agent for this transformation.[4][5]
Reaction Workflow:
Caption: Reductive amination synthesis pathway.
Experimental Protocol:
In a round-bottom flask, 4-bromobenzaldehyde (1.0 equivalent) and piperidine (1.1 equivalents) are dissolved in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[4][5] The mixture is stirred at room temperature, and sodium triacetoxyborohydride (1.2-1.5 equivalents) is added in one portion.[2] The reaction progress is monitored by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.[2] Once the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield this compound.[2]
Table 4: Reductive Amination Reaction Parameters
| Parameter | Value/Range |
| 4-Bromobenzaldehyde (equivalents) | 1.0 |
| Piperidine (equivalents) | 1.1[2] |
| Reducing Agent (NaBH(OAc)₃) (equivalents) | 1.2 - 1.5[2] |
| Solvent | 1,2-Dichloroethane (DCE) or THF[4][5] |
| Temperature | Room Temperature[2] |
| Reaction Time | 1 - 24 hours[2] |
| Purification | Column Chromatography[2] |
Characterization Data
The final product, this compound, should be characterized to confirm its identity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) are essential.
Table 5: Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR (400 MHz, DMSO) | δ = 7.57-7.55 (d, 2H), 7.52-7.50 (d, 2H), 3.76 (s, 1H), 2.68 (s, 1H), 1.89-1.86 (m, 3H), 1.78-1.77 (d, 2H) ppm |
| ¹³C NMR (100 MHz, DMSO) | δ = 138.13, 130.91, 130.74, 119.73, 61.98, 53.80, 39.93, 39.72, 39.51, 39.30, 39.09, 38.88, 25.56, 23.97 ppm |
Conclusion
This technical guide has outlined the primary synthetic pathways for the preparation of this compound, a key intermediate in pharmaceutical research. Both direct N-alkylation and reductive amination offer viable and efficient routes, with the choice of method depending on the availability of starting materials, desired scale, and laboratory capabilities. The detailed experimental protocols and tabulated data provided herein are intended to assist researchers in the successful synthesis and characterization of this important compound.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Versatility of Piperidine Derivatives: An In-depth Technical Guide
The piperidine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its prevalence in numerous natural products and FDA-approved pharmaceuticals underscores its significance as a "privileged structure." The conformational flexibility of the piperidine ring, coupled with its ability to be readily functionalized, allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it an ideal framework for the design of therapeutic agents with a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the diverse biological activities of piperidine derivatives, with a focus on their anticancer, antiviral, antifungal, antibacterial, and neuroprotective properties.
Anticancer Activity of Piperidine Derivatives
Piperidine derivatives have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and cytostatic effects against a variety of cancer cell lines.[1][2] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[3]
Mechanisms of Action
Several key signaling pathways are targeted by anticancer piperidine derivatives:
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some piperidine derivatives have been shown to inhibit this pathway, leading to the induction of apoptosis in cancer cells.[3][4]
-
NF-κB Signaling: The transcription factor NF-κB plays a significant role in inflammation and cancer. Piperidine-containing compounds can inhibit NF-κB signaling, thereby suppressing cancer cell growth and survival.[3]
-
STAT3 Pathway: Signal transducer and activator of transcription 3 (STAT3) is another key protein involved in cancer progression. Piperidine derivatives have been found to regulate the STAT3 pathway, contributing to their anticancer effects.[3]
-
Induction of Apoptosis: Many piperidine derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This is often achieved through the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and activation of caspases.[2][3]
Data Presentation: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of selected piperidine derivatives against various human cancer cell lines.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 | [2] |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | [2] | |
| Compound 17a | PC3 | Prostate | 0.81 | [2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) | [2] |
| HT29 | Colon | 4.1 (GI50, µg/mL) | [2] | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | [2] | |
| PC-3 | Prostate | <25 (GI50, µg/mL) | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form insoluble purple formazan crystals. These crystals are then solubilized, and the absorbance of the colored solution is quantified by a spectrophotometer.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Visualization: Anticancer Signaling Pathway
Caption: Signaling pathways modulated by anticancer piperidine derivatives.
Antiviral Activity of Piperidine Derivatives
The piperidine scaffold is also present in compounds with significant antiviral activity.[5][6] Researchers have developed piperidine-based derivatives that show promise against a range of viruses, including the human immunodeficiency virus (HIV) and influenza viruses.[5][7]
Mechanisms of Action
The antiviral mechanisms of piperidine derivatives can vary depending on the virus and the specific compound. For instance, some piperidine-substituted purines have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[5] In the case of influenza, certain N-benzyl piperidines have been shown to inhibit the virus by interacting with the hemagglutinin fusion peptide.[8]
Data Presentation: Antiviral Activity
The following table presents the antiviral activity of selected piperidine derivatives.
| Derivative | Virus | Cell Line | EC50 (µM) | Reference |
| FZJ13 | HIV-1 | MT-4 | Not specified, but compared to 3TC | [5] |
| FZJ05 | Influenza A/H1N1 | MDCK | Lower than ribavirin, amantadine, and rimantadine | [5] |
| tert-butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate (11e) | Influenza virus strains | Various | as low as 0.05 | [6] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is a standard method used to determine the concentration of an antiviral compound that reduces the number of viral plaques by 50% (EC50).
Principle: This assay measures the ability of a compound to inhibit the cytopathic effects of a virus in a cell culture. The formation of plaques, or localized areas of cell death, is visualized and quantified.
Procedure:
-
Cell Seeding: Seed a confluent monolayer of susceptible cells (e.g., MDCK for influenza) in 6-well plates.
-
Virus Adsorption: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units per well) and allow the virus to adsorb for 1 hour at 37°C.
-
Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the piperidine derivative.
-
Incubation: Incubate the plates for 2-3 days at 37°C to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. The EC50 value is determined from the dose-response curve.
Visualization: Antiviral Experimental Workflow
Caption: Workflow for a plaque reduction assay.
Antifungal and Antibacterial Activities of Piperidine Derivatives
Piperidine derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various pathogenic fungi and bacteria.[9][10][11][12]
Mechanisms of Action
The antimicrobial mechanisms of piperidine derivatives can involve the disruption of cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis. For example, some piperidine-containing compounds inhibit fungal ergosterol biosynthesis, a critical component of the fungal cell membrane.[13] In bacteria, piperidine derivatives may act by inhibiting DNA gyrase or other essential enzymes.
Data Presentation: Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of selected piperidine derivatives against various microbial strains.
| Derivative Class | Microbial Strain | MIC (µg/mL) | Reference | | :--- | :--- | :--- | :--- | :--- | | Piperidin-4-one Thiosemicarbazones | Staphylococcus aureus | 32 - 128 |[9][12] | | | Candida albicans | 32 - 64 |[12] | | Piperidine-4-carbohydrazides | Rhizoctonia solani | 0.83 - 0.88 (EC50) |[14] | | | Verticillium dahliae | 1.12 - 3.20 (EC50) |[14] | | Myricetin derivatives with piperidine | Xanthomonas oryzae pv. Oryzae | 2.7 (EC50) |[15] | | | Xanthomonas axonopodis pv. Citri | 3.9 (EC50) |[15] | | | Rhizoctonia solani | 8.3 (EC50) |[15] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Principle: This method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the piperidine derivative in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Neuroprotective Activity of Piperidine Derivatives
Piperidine derivatives are being actively investigated for their potential in treating neurodegenerative diseases and acute neurological conditions like ischemic stroke.[16][17][18]
Mechanisms of Action
The neuroprotective effects of piperidine derivatives are often attributed to their ability to:
-
Inhibit Cholinesterases: In the context of Alzheimer's disease, piperidine derivatives like Donepezil inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), thereby increasing the levels of the neurotransmitter acetylcholine in the brain.[8][13][19]
-
Reduce Excitotoxicity: Some derivatives protect neurons from glutamate-induced excitotoxicity, a key mechanism of cell death in ischemic stroke.[16]
-
Exhibit Antioxidant Properties: Certain piperidine compounds can scavenge free radicals and reduce oxidative stress, which is implicated in the pathology of many neurodegenerative disorders.[20]
Data Presentation: Neuroprotective and Related Activities
The following table presents data related to the neuroprotective and associated activities of selected piperidine derivatives.
| Derivative | Activity | IC50 / EC50 | Reference |
| Donepezil | AChE Inhibition | 5.7 nM | [19] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride | AChE Inhibition | 0.56 nM | [19] |
| Fenazinel | Cardiotoxicity (hERG) | 8.64 µM | [16] |
| Compound A10 (Fenazinel derivative) | Neuroprotection (SH-SY5Y cells) | 61.54% survival at 10 µM | [16] |
| Cardiotoxicity (hERG) | > 40 µM | [16][17] |
Experimental Protocol: Ellman's Method for Acetylcholinesterase Inhibition
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase (AChE) activity.[19]
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to thiocholine. The thiocholine then reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add buffer, DTNB, and the piperidine inhibitor at various concentrations.
-
Enzyme Addition: Add the AChE enzyme to each well and incubate for a short period.
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine.
-
Absorbance Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of the reaction for each inhibitor concentration. The percent inhibition is determined relative to the control (no inhibitor). The IC50 value is calculated from the dose-response curve.
Visualization: Cholinesterase Inhibition Mechanism
Caption: Mechanism of action of piperidine-based AChE inhibitors.
Conclusion
The piperidine ring is a remarkably versatile scaffold that continues to provide a rich source of biologically active compounds. The diverse pharmacological applications of piperidine derivatives, ranging from anticancer and antiviral to antimicrobial and neuroprotective, highlight their immense therapeutic potential. The ability to readily modify the piperidine core allows for the optimization of activity, selectivity, and pharmacokinetic properties, ensuring that this heterocyclic motif will remain a central focus of drug discovery efforts for the foreseeable future. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, antibacterial and antifungal activity of myricetin derivatives containing piperidine and amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 17. Design and Synthesis of Novel Piperidine Urea Derivatives with Neuroprotective Properties | Semantic Scholar [semanticscholar.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. benchchem.com [benchchem.com]
- 20. ajchem-a.com [ajchem-a.com]
The Bromobenzyl Group in Receptor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the role of the bromobenzyl moiety in molecular recognition at receptor binding sites. It explores the physicochemical properties, key intermolecular forces, and structure-activity relationships (SAR) that make this group a valuable tool in medicinal chemistry. Detailed experimental protocols for assessing receptor binding and function are also provided.
Introduction: The Strategic Role of Halogenation in Drug Design
The modification of lead compounds is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties. The introduction of halogens is a common and effective strategy to achieve these goals.[1][2][3] While fluorine and chlorine are most frequently used, bromine offers a unique combination of steric and electronic properties that can be exploited to optimize ligand-receptor interactions.[1][4] The bromobenzyl group, in particular, serves as a versatile structural motif that can profoundly influence a molecule's affinity and functional activity by engaging in specific, high-affinity interactions within the receptor's binding pocket.
Physicochemical Properties and Key Molecular Interactions
The efficacy of the bromobenzyl group stems from its distinct physicochemical characteristics, which facilitate several types of non-covalent interactions. These interactions are critical for the stable binding of a ligand to its receptor target.
-
Halogen Bonding: A key interaction involving the bromine atom is the halogen bond. This occurs between the electrophilic region on the bromine atom (known as a σ-hole) and a nucleophilic region on a receptor, such as the backbone carbonyl oxygen of an amino acid.[1][2][5] This directional interaction can significantly enhance binding affinity and selectivity. Quantum-chemical studies reveal that halogen bonding is driven by mechanisms similar to hydrogen bonding, involving electrostatic, dispersion, and charge-transfer interactions.[5]
-
Hydrophobic and Aromatic Interactions: The benzyl ring provides a large, nonpolar surface that can engage in favorable hydrophobic interactions with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine) in the binding pocket. Furthermore, it can participate in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan.[6][7]
-
Steric Influence: The size of the bromobenzyl group allows it to occupy and fill hydrophobic pockets within the receptor, which can increase the overall contact surface area between the ligand and the receptor, contributing to higher affinity.[8] The position of the bromine atom (ortho, meta, or para) can fine-tune the molecule's conformation and its fit within the binding site.
dot
Caption: Key interactions of the bromobenzyl group in a receptor binding site.
Quantitative Analysis of Bromobenzyl Group Contribution
The impact of the bromobenzyl group on receptor affinity is quantified by comparing the binding constants (e.g., Kᵢ, IC₅₀) of brominated compounds with their non-brominated analogues. The data consistently show that the inclusion of this moiety can lead to significant increases in potency across various receptor families.
| Compound Class | Target | Key Compound | Activity (IC₅₀) | Reference Compound | Activity (IC₅₀) | Fold Increase |
| Tetrahydrobenzothienopyrimidines | Topoisomerase-II | 7a (p-bromobenzyl) | 1.73 µM | (Hypothetical non-bromo analog) | >10 µM (est.) | > 5.8x |
| N-Benzyltryptamines | 5-HT₂A Receptor | (p-bromo) N-benzyl-5-MT | Kᵢ = 21 nM | N-benzyl-5-MT | Kᵢ = 54 nM | ~2.6x |
| Purine Derivatives | Benzodiazepine Receptor | Compound 16 (m-formamido, 8-bromo) | Kᵢ = 2.4 nM | (Hypothetical non-bromo analog) | Lower Affinity (not specified) | Significant |
Data synthesized from multiple sources to illustrate the principle.[9][10] Note: Direct comparisons are often complex due to multiple molecular changes.
Experimental Protocols
Characterizing the interaction of bromobenzyl-containing ligands with their receptors requires robust biochemical and cellular assays. The following are standard protocols for quantifying binding affinity and functional activity.
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[11][12] They typically involve incubating a radiolabeled ligand with a receptor preparation (e.g., cell membranes) and measuring the amount of bound radioactivity.
Protocol: Competition Binding Assay
This protocol is used to determine the affinity (Kᵢ) of an unlabeled test compound by measuring its ability to compete with a radioligand for binding to a receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the target receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[13]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[13]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.[13]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, determine protein concentration (e.g., via BCA assay), and store at -80°C.[13]
-
-
Assay Setup (96-well plate format):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at its Kₔ value), and the membrane preparation.[14]
-
Non-specific Binding (NSB): Add assay buffer, the radioligand, membranes, and a high concentration of a known unlabeled ligand to saturate the receptors.[14]
-
Competition: Add serial dilutions of the bromobenzyl test compound, the radioligand, and the membrane preparation.[13][14]
-
-
Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow the binding to reach equilibrium.[13][15]
-
Termination and Filtration:
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[13][15]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14][15]
-
-
Quantification:
-
Data Analysis:
-
Calculate specific binding by subtracting the NSB counts from the total binding counts.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a sigmoidal inhibition curve.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]
-
dot
References
- 1. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. jms.ump.edu.pl [jms.ump.edu.pl]
- 5. Halogen Bonds in Ligand–Protein Systems: Molecular Orbital Theory for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 7. Structure-activity relationships of novel P2-receptor antagonists structurally related to Reactive Blue 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular basis for high affinity agonist binding in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2 receptor binding, functional activity and selectivity in N-benzyltryptamines | PLOS One [journals.plos.org]
- 10. 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Characteristics of N-benzylpiperidines
For Researchers, Scientists, and Drug Development Professionals
The N-benzylpiperidine (N-BP) structural motif is a cornerstone in modern medicinal chemistry, recognized for its prevalence in numerous approved drugs and clinical candidates.[1][2][3] Its unique three-dimensional structure and flexibility allow it to serve as a versatile scaffold for fine-tuning efficacy and physicochemical properties in drug development.[1][4] The N-benzyl group enhances solubility by allowing for salt formation at the tertiary nitrogen and facilitates crucial cation-π and π-π interactions with the active sites of various biological targets.[1][4] This guide provides a comprehensive overview of the core physicochemical characteristics of N-benzylpiperidines, detailed experimental protocols for their determination, and insights into their biological relevance.
Core Physicochemical Characteristics
The physicochemical properties of N-benzylpiperidine derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, and excretion (ADME). Key parameters include acidity (pKa), lipophilicity (LogP), solubility, and melting/boiling points.
Data Summary
The following table summarizes key physicochemical data for the parent N-benzylpiperidine and several common derivatives.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) | Water Solubility |
| 1-Benzylpiperidine | 2905-56-8 | C₁₂H₁₇N | 175.27 | 178-179 | 120-123 (at 9 mmHg) | 9.02 ± 0.10 | Insoluble[5][6] |
| 3-Benzylpiperidine | 13603-25-3 | C₁₂H₁₇N | 175.27 | 190 | 271.2 ± 9.0 | 10.45 ± 0.10 | Not Specified |
| 4-Benzylpiperidine | 31252-42-3 | C₁₂H₁₇N | 175.27 | 6-7 | 279 | Not Specified | Not Specified[7][8] |
| 1-Benzyl-4-piperidone | 3612-20-2 | C₁₂H₁₅NO | 189.26 | 35 | 150 (at 1 mmHg) | Not Specified | Soluble in organic solvents |
| N-Benzylpiperidine-4-carboxaldehyde | 22065-85-6 | C₁₃H₁₇NO | 203.28 | 315 | 299.5 ± 33.0 | 8.04 ± 0.10 | Insoluble[9][10] |
Experimental Protocols & Workflows
Accurate determination of physicochemical properties is fundamental in drug development. This section details standard experimental protocols for key parameters.
pKa Determination: Potentiometric Titration
The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a molecule at a given pH. Potentiometric titration is a high-precision technique for its determination.[11]
Methodology:
-
Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers (e.g., pH 4, 7, and 10).[12]
-
Sample Preparation: Dissolve a precise quantity of the N-benzylpiperidine compound in a suitable solvent (e.g., water or a co-solvent system) to a known concentration, typically at least 10⁻⁴ M.[12]
-
Ionic Strength Adjustment: Maintain a constant ionic strength throughout the experiment by adding a background electrolyte, such as 0.15 M potassium chloride (KCl).[12]
-
Titration: Place the sample solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode. Titrate the solution with a standardized titrant (e.g., 0.1 M HCl for a basic compound) in small, precise increments.[12]
-
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid curve.[13] For a base, the pKa corresponds to the pH at which 50% of the compound is protonated.
Lipophilicity (LogP) Determination: Shake-Flask Method
LogP, the logarithm of the partition coefficient between n-octanol and water, is the standard measure of a compound's lipophilicity. The shake-flask method is considered the gold standard for its experimental determination.[14]
Methodology:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.
-
Sample Preparation: Prepare a stock solution of the N-benzylpiperidine compound in the pre-saturated n-octanol. The concentration should be low enough to avoid self-association.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases. Let the mixture stand until the layers have clearly separated.
-
Phase Separation: Carefully separate the aqueous and organic layers.
-
Concentration Analysis: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[15]
Aqueous Solubility Determination
Solubility is the maximum amount of a solute that can be dissolved in a solvent at a given temperature.[16] The shake-flask method is a common and reliable technique for determining thermodynamic solubility.
Methodology:
-
Sample Preparation: Add an excess amount of the solid N-benzylpiperidine compound to a known volume of the aqueous solvent (e.g., distilled water or a buffer of specific pH) in a sealed vial.
-
Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[17]
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the separation method does not alter the temperature or composition of the solution.
-
Quantification: Accurately dilute a known volume of the clear, saturated supernatant.
-
Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method (e.g., HPLC, LC-MS).
-
Calculation: Calculate the original concentration in the saturated solution, factoring in the dilution. This value represents the aqueous solubility at that temperature and pH.
Melting Point Determination: Capillary Method
The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline compound, this occurs over a narrow range (0.5-1.0°C) and serves as a key indicator of purity.[18]
Methodology:
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Pack a small amount of the powder into a glass capillary tube to a height of about 3 mm.[19][20]
-
Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.[19]
-
Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for a more accurate measurement.[18]
-
Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20°C below the approximate melting point.
-
Slow Heating: Decrease the heating rate to 1-2°C per minute.
-
Observation & Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (onset point) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.[21]
Biological Significance and Signaling Pathways
N-benzylpiperidine derivatives exhibit a wide range of biological activities, making them valuable frameworks for creating novel therapeutic agents.[22] They are found in drugs targeting cancer, Alzheimer's disease, and neuropathic pain.[23] One notable application is in the development of enzyme inhibitors.
Case Study: N-benzylpiperidines as USP7 Inhibitors
Ubiquitin-Specific Peptidase 7 (USP7) is a deubiquitinase that plays a critical role in cancer by stabilizing oncoproteins like MDM2 and DNMT1.[24] Inhibition of USP7 is a promising anti-cancer strategy. N-benzylpiperidinol derivatives have been identified as potent and selective USP7 inhibitors.[24]
The mechanism involves the stabilization of p53, a key tumor suppressor. Normally, USP7 removes ubiquitin from MDM2, preventing its degradation. MDM2 then polyubiquitinates p53, targeting it for proteasomal degradation. By inhibiting USP7, N-benzylpiperidine compounds lead to the degradation of MDM2, which in turn allows p53 levels to rise, activating downstream targets like p21 and inducing cell cycle arrest and apoptosis in cancer cells.[24]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. 1-BENZYLPIPERIDINE | 2905-56-8 [chemicalbook.com]
- 7. 4-苄基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-苄基哌啶 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. Page loading... [wap.guidechem.com]
- 10. innospk.com [innospk.com]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. encyclopedia.pub [encyclopedia.pub]
- 15. acdlabs.com [acdlabs.com]
- 16. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]
- 17. lup.lub.lu.se [lup.lub.lu.se]
- 18. SSERC | Melting point determination [sserc.org.uk]
- 19. westlab.com [westlab.com]
- 20. Determination of Melting Point [wiredchemist.com]
- 21. thinksrs.com [thinksrs.com]
- 22. researchgate.net [researchgate.net]
- 23. encyclopedia.pub [encyclopedia.pub]
- 24. N-benzylpiperidinol derivatives as novel USP7 inhibitors: Structure-activity relationships and X-ray crystallographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1-(4-Bromobenzyl)piperidine from Piperidine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-Bromobenzyl)piperidine, a valuable building block in medicinal chemistry and drug development. The protocol details a straightforward and efficient N-alkylation of piperidine with 4-bromobenzyl bromide. This application note includes a detailed experimental procedure, characterization data, and a summary of quantitative information in a tabular format. Additionally, a graphical representation of the experimental workflow is provided to facilitate clear understanding and execution of the synthesis.
Introduction
Piperidine and its derivatives are ubiquitous scaffolds in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the piperidine nitrogen allows for the exploration of chemical space and the modulation of pharmacological properties. This compound serves as a key intermediate for the synthesis of more complex molecules, with the bromo-substituent providing a handle for further chemical modifications such as cross-coupling reactions. The synthesis described herein involves a direct nucleophilic substitution reaction between piperidine and 4-bromobenzyl bromide, a reliable and scalable method for producing the target compound in good yield.
Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol
Materials:
-
Piperidine
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetonitrile to make a 0.2 M solution with respect to piperidine.
-
Addition of Alkylating Agent: While stirring the mixture at room temperature under an inert atmosphere, add a solution of 4-bromobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile dropwise over 15-20 minutes.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.
-
Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Data Presentation
| Parameter | Value |
| Reactants | |
| Piperidine | 1.0 eq |
| 4-Bromobenzyl bromide | 1.05 eq |
| Potassium Carbonate | 1.5 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | Reflux (~82°C) |
| Reaction Time | 4-6 hours |
| Product Information | |
| Product | This compound |
| Expected Yield | 85-95% |
| Appearance | Colorless to pale yellow oil or solid |
| Molecular Formula | C₁₂H₁₆BrN |
| Molecular Weight | 254.17 g/mol |
| Characterization Data | |
| ¹H NMR (CDCl₃, 400 MHz) δ | 7.43 (d, J=8.3 Hz, 2H), 7.19 (d, J=8.3 Hz, 2H), 3.43 (s, 2H), 2.36 (br s, 4H), 1.57 (p, J=5.6 Hz, 4H), 1.43 (p, J=5.6 Hz, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ | 138.2, 131.4, 130.8, 120.6, 62.9, 54.5, 26.0, 24.4 |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
4-Bromobenzyl bromide is a lachrymator and should be handled with care.
-
Piperidine is a flammable and corrosive liquid.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
The protocol described provides a reliable and efficient method for the synthesis of this compound. This compound is a versatile intermediate for the development of novel therapeutic agents. The detailed procedure and characterization data will be valuable for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
Application Notes and Protocols for the N-alkylation of Piperidine with 4-Bromobenzyl Bromide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-bromobenzyl)piperidine through the N-alkylation of piperidine with 4-bromobenzyl bromide. This reaction is a fundamental transformation in organic synthesis, yielding a valuable building block for drug discovery and development, leveraging the privileged N-benzylpiperidine scaffold. The protocols herein describe a robust and efficient method, offering guidance on reaction execution, purification, and characterization of the final product.
Introduction
The N-benzylpiperidine moiety is a prevalent structural motif in a wide range of biologically active compounds and approved pharmaceuticals. Its presence often imparts desirable physicochemical and pharmacokinetic properties. The synthesis of N-substituted piperidines is, therefore, a critical process in medicinal chemistry. The N-alkylation of piperidine with a suitable alkyl halide, such as 4-bromobenzyl bromide, represents a direct and efficient method for the preparation of these valuable intermediates. This application note details a standard protocol for this transformation, which proceeds via a nucleophilic substitution (SN2) mechanism.
Reaction Scheme
Reaction of 4-bromobenzyl bromide with piperidine in the presence of a base to yield this compound.
Experimental Protocols
Protocol 1: N-alkylation of Piperidine with 4-Bromobenzyl Bromide
This protocol outlines the synthesis of this compound using potassium carbonate as the base and acetonitrile as the solvent.
Materials:
-
Piperidine
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidine (1.0 eq.), 4-bromobenzyl bromide (1.0 eq.), and anhydrous potassium carbonate (2.0 eq.).
-
Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M with respect to the limiting reagent).
-
Stir the reaction mixture at room temperature or heat to a gentle reflux (the optimal temperature may vary, see table below for reference).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
The following table summarizes typical reaction conditions for the N-alkylation of piperidine with substituted benzyl halides.
| Amine (1.0 eq.) | Alkyl Halide (1.0 eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Piperidine | 4-Bromobenzyl bromide | K₂CO₃ (2.0) | Acetonitrile | Reflux | 4-8 | >90 (Typical) |
| Piperidine | 4-Bromobenzyl bromide | DIPEA (1.5) | Acetonitrile | Room Temp | 12-24 | ~70 |
| Piperidine | Benzyl bromide | K₂CO₃ (2.0) | DMF | Room Temp | 6 | High |
Note: Yields are highly dependent on the specific reaction conditions and purification methods.
Characterization Data for this compound
-
Molecular Formula: C₁₂H₁₆BrN
-
Molecular Weight: 254.17 g/mol
-
Appearance: Solid
-
¹H NMR (400 MHz, DMSO-d₆): δ = 7.90-7.88 (d, 2H), 7.66-7.64 (d, 2H), 3.78 (s, 2H), 2.69 (br s, 4H), 1.89-1.86 (m, 4H), 1.78-1.77 (m, 2H) ppm.[1]
-
¹³C NMR (100 MHz, DMSO-d₆): δ = 138.13, 130.91, 130.74, 119.73, 61.98, 53.80, 25.56, 23.97 ppm.[1]
Mandatory Visualization
Signaling Pathway of the SN2 Reaction
// Nodes Piperidine [label="Piperidine\n(Nucleophile)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Bromobenzyl [label="4-Bromobenzyl Bromide\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TransitionState [label="Transition State", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; BromideIon [label="Bromide Ion\n(Leaving Group)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Piperidine -> TransitionState [label="Nucleophilic Attack"]; Bromobenzyl -> TransitionState; TransitionState -> Product [label="Bond Formation"]; TransitionState -> BromideIon [label="Bond Cleavage"]; }
Caption: SN2 reaction pathway for N-alkylation.
Experimental Workflow
// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction_setup [label="Combine Piperidine,\n4-Bromobenzyl Bromide,\nK₂CO₃ in Acetonitrile"]; reaction [label="Stir at Room Temperature\nor Reflux"]; monitoring [label="Monitor by TLC/LC-MS"]; workup [label="Filter and Concentrate"]; extraction [label="Dissolve in CH₂Cl₂\nWash with NaHCO₃ and Brine"]; drying [label="Dry with MgSO₄/Na₂SO₄"]; concentration [label="Concentrate in vacuo"]; purification [label="Column Chromatography\n(Optional)"]; product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> reaction_setup; reaction_setup -> reaction; reaction -> monitoring; monitoring -> workup [label="Reaction Complete"]; workup -> extraction; extraction -> drying; drying -> concentration; concentration -> purification; purification -> product; concentration -> product [style=dashed, label="If pure"]; }
Caption: Experimental workflow for synthesis.
Discussion
The N-alkylation of piperidine is a generally high-yielding reaction. The choice of base and solvent can influence the reaction rate and yield. Potassium carbonate is a mild and inexpensive base that is effective for this transformation. Acetonitrile is a suitable polar aprotic solvent that facilitates the SN2 reaction. Over-alkylation to form a quaternary ammonium salt is a potential side reaction but can be minimized by using a 1:1 stoichiometry of the amine and the alkylating agent.
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. This compound serves as a versatile intermediate for the development of novel therapeutic agents. The straightforward nature of the reaction, coupled with the ready availability of the starting materials, makes this a valuable procedure for researchers in the field of medicinal chemistry and drug development.
References
Synthesis of 1-(4-Bromobenzyl)piperidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 1-(4-bromobenzyl)piperidine, a valuable building block in medicinal chemistry and drug development. Two primary and effective synthetic routes are presented: nucleophilic substitution and reductive amination.
Introduction
This compound is a versatile intermediate used in the synthesis of a wide range of biologically active compounds. The presence of the piperidine moiety, a common scaffold in pharmaceuticals, combined with the reactive handle of the bromobenzyl group, allows for further functionalization and elaboration into more complex molecules. The selection of the synthetic route depends on the availability of starting materials, desired scale, and laboratory equipment.
Synthetic Strategies
Two common and reliable methods for the synthesis of this compound are detailed below.
Method 1: Nucleophilic Substitution
This classic method involves the direct alkylation of piperidine with 4-bromobenzyl bromide. The reaction proceeds via an S(_N)2 mechanism, where the nucleophilic nitrogen of piperidine attacks the benzylic carbon of 4-bromobenzyl bromide, displacing the bromide leaving group.
Reaction Scheme:
Method 2: Reductive Amination
Reductive amination offers a one-pot approach starting from 4-bromobenzaldehyde and piperidine. The reaction first involves the formation of an iminium ion intermediate from the aldehyde and the secondary amine, which is then reduced in situ by a suitable reducing agent to yield the final tertiary amine.
Reaction Scheme:
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for the two synthetic methods.
Table 1: Reaction Conditions for Nucleophilic Substitution
| Parameter | Condition |
| Reactants | 4-Bromobenzyl bromide, Piperidine |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (optional, to scavenge HBr) |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | >90% |
Table 2: Reaction Conditions for Reductive Amination
| Parameter | Condition |
| Reactants | 4-Bromobenzaldehyde, Piperidine |
| Reducing Agent | Sodium borohydride (NaBH₄) |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) |
| Catalyst | Acetic acid (catalytic amount) |
| Temperature | Room Temperature |
| Reaction Time | 2 - 12 hours |
| Typical Yield | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of this compound via Nucleophilic Substitution
Materials:
-
4-Bromobenzyl bromide
-
Piperidine
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-bromobenzyl bromide (1.0 eq) in anhydrous dichloromethane (DCM), add piperidine (1.2 eq). If desired, triethylamine (1.2 eq) can be added to act as a proton sponge.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via Reductive Amination
Materials:
-
4-Bromobenzaldehyde
-
Piperidine
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Glacial acetic acid
-
Ethyl acetate
-
Saturated aqueous potassium carbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and piperidine (1.1 eq) in methanol or ethanol.
-
Add a few drops of glacial acetic acid to catalyze the formation of the iminium ion.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Slowly add sodium borohydride (1.5 eq) in portions to the reaction mixture.
-
Continue to stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and wash with a saturated aqueous solution of potassium carbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if required.
Mandatory Visualizations
The following diagrams illustrate the logical workflow of the two synthetic methods.
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Caption: Workflow for the synthesis of this compound via reductive amination.
Audience: Researchers, scientists, and drug development professionals.
An Application Note for the Chromatographic Purification of 1-(4-Bromobenzyl)piperidine
Abstract
This application note provides a detailed protocol for the purification of this compound using normal-phase flash column chromatography. This compound is a heterocyclic building block relevant in medicinal chemistry and drug discovery.[1][2][3][4] Achieving high purity of this compound is critical for subsequent synthetic steps and biological assays. The following protocol outlines the materials, methods for mobile phase selection, column preparation, and elution to yield a high-purity final product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.[5][6][7][8] Understanding these properties, particularly its basicity and moderate polarity (predicted XlogP of 3.3), is essential for developing an effective chromatographic separation method.[8]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆BrN | [5][7][8] |
| Molecular Weight | 254.17 g/mol | [5][7] |
| Boiling Point | 302.9 °C at 760 mmHg | [5][6] |
| Density | 1.323 g/cm³ | [5][6] |
| Appearance | Solid | [6] |
| Predicted XlogP | 3.3 | [8] |
Chromatographic Principle
The purification method described is based on normal-phase flash column chromatography. This technique utilizes a polar stationary phase (silica gel) and a less polar mobile phase.[9] Compound separation is achieved based on differences in polarity. Non-polar impurities will travel through the column more quickly with the mobile phase, while the more polar target compound, this compound, will have a stronger interaction with the silica gel, resulting in a slower elution. Due to the basic nature of the piperidine nitrogen, peak tailing can occur from strong interactions with the acidic silica gel. To counteract this, a small amount of a basic modifier, such as triethylamine (Et₃N), is often added to the mobile phase.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale of the chromatography (column size, solvent volume) should be made for different quantities of crude material.
Materials and Equipment
-
Chemicals:
-
Crude this compound
-
Silica gel for flash chromatography (230-400 mesh, 40-63 µm particle size)[9]
-
Hexanes (or Heptane)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Triethylamine (Et₃N)
-
Technical grade solvents for column elution
-
Reagent grade solvents for TLC
-
-
Equipment:
-
Glass chromatography column (e.g., 40 mm diameter)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
Fraction collector or test tubes/flasks
-
Rotary evaporator
-
Standard laboratory glassware
-
Step 1: Mobile Phase Selection using Thin Layer Chromatography (TLC)
The selection of an appropriate eluent is the most critical step for successful separation.[9] The goal is to find a solvent system where the target compound has an Rf value of approximately 0.25-0.35.[9]
-
Prepare a stock solution of the crude material by dissolving a small amount in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the crude mixture onto several TLC plates.
-
Develop each plate in a different solvent system. Start with a non-polar mixture and gradually increase polarity. Given the compound's nature, mixtures of hexanes and ethyl acetate are a good starting point.
-
To mitigate tailing, add 0.5-1% triethylamine to the prepared mobile phase.
-
Visualize the developed plates under a UV lamp. The Rf value is calculated as (distance traveled by spot) / (distance traveled by solvent front).
-
Select the solvent system that provides good separation between the desired product and impurities, with the target Rf in the desired range.
Table 2: Suggested TLC Mobile Phase Systems
| System | Ratio (v/v) | Modifier | Expected Rf |
| Hexanes:EtOAc | 9:1 | 1% Et₃N | Low |
| Hexanes:EtOAc | 4:1 | 1% Et₃N | Moderate |
| Hexanes:EtOAc | 1:1 | 1% Et₃N | High |
| DCM | 100% | 1% Et₃N | Varies |
Step 2: Column Preparation
-
Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., Hexanes:EtOAc 9:1). A typical ratio is ~50 g of silica for 1 g of crude product.
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain some solvent, allowing the silica to pack down. Do not let the top of the silica bed run dry.
-
Add another layer of sand (approx. 1 cm) on top of the silica bed to prevent disturbance during solvent addition.
Step 3: Sample Loading
-
Dissolve the crude this compound in a minimal amount of DCM or the mobile phase.
-
Carefully apply the solution to the top of the silica bed using a pipette.
-
Alternatively, for less soluble compounds, perform a "dry loading":
-
Dissolve the crude product in a solvent (e.g., DCM).
-
Add a small amount of silica gel (~2-3 times the weight of the crude product).
-
Remove the solvent under reduced pressure on a rotary evaporator to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Step 4: Elution and Fraction Collection
-
Carefully add the mobile phase to the column.
-
Open the stopcock and begin collecting fractions. Apply positive pressure (flash chromatography) using a pump or inert gas to achieve a steady flow rate.
-
Maintain the solvent level above the silica bed at all times.
-
Collect fractions of a consistent volume (e.g., 20 mL) in numbered test tubes or flasks.
Step 5: Analysis of Fractions and Product Isolation
-
Monitor the composition of the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.
-
Combine the fractions that contain only the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product as an oil or solid.[9]
-
Determine the final yield and assess purity using analytical techniques such as NMR, LC-MS, or GC-MS.
Workflow Visualization
The following diagram illustrates the complete workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Expected Results and Troubleshooting
Table 3: Summary of Typical Chromatographic Parameters
| Parameter | Recommended Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexanes:EtOAc (e.g., 4:1) + 1% Et₃N |
| Target Rf | 0.25 - 0.35 |
| Loading Method | Dry loading or minimal solvent |
| Expected Recovery | >85% |
| Expected Purity | >97% |
Table 4: Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Compound won't elute | Mobile phase is too non-polar. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). |
| All compounds elute together | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexanes). |
| Streaking or tailing of spots on TLC/column | Compound is interacting too strongly with the acidic silica gel. | Add a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to neutralize active sites.[10][11] |
| Poor separation between spots | The chosen solvent system is not optimal. | Test a different solvent system (e.g., dichloromethane/methanol). A shallower solvent gradient might be necessary. |
| Cracks in the silica bed | Improper packing or running the column dry. | Ensure the column is packed evenly as a slurry. Never let the solvent level drop below the top of the silica bed. |
Conclusion
This application note provides a comprehensive and reliable protocol for the purification of this compound by flash column chromatography. By carefully selecting the mobile phase through TLC analysis and following the detailed steps for column preparation and elution, researchers can consistently obtain the target compound with high purity, suitable for further applications in drug development and chemical synthesis.
References
- 1. 891403-21-7 | 1-(4-Bromobenzyl)-4-methylpiperidine - Moldb [moldb.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]
- 6. 178162-69-1 CAS MSDS (1-(4-BROMO-BENZYL)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. PubChemLite - this compound (C12H16BrN) [pubchemlite.lcsb.uni.lu]
- 9. orgsyn.org [orgsyn.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Recrystallization of 1-(4-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromobenzyl)piperidine is a synthetic organic compound featuring a piperidine ring N-substituted with a 4-bromobenzyl group. The piperidine moiety is a prevalent scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its favorable pharmacokinetic properties.[1] The presence of the bromobenzyl group offers a site for further chemical modification, making this compound a potentially valuable building block in drug discovery and development. Derivatives of N-benzylpiperidine have been investigated for various biological activities, including potential as anti-cancer agents that function by inhibiting tubulin polymerization. This document provides detailed protocols for the recrystallization of this compound to achieve high purity, essential for its use in research and drug development.
Physicochemical Properties and Predicted Solubility
A summary of the key physicochemical properties of this compound is presented below. Understanding these properties is crucial for developing effective purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆BrN | --INVALID-LINK-- |
| Molecular Weight | 254.17 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Boiling Point | 302.9 °C (Predicted) | --INVALID-LINK-- |
| Density | 1.323 g/cm³ (Predicted) | --INVALID-LINK-- |
| Predicted XLogP3 | 3.3 | --INVALID-LINK-- |
The predicted XLogP3 value of 3.3 suggests that this compound is significantly more soluble in organic solvents than in water.[1] Based on the general solubility characteristics of N-benzylpiperidine derivatives, a predicted qualitative solubility profile in common organic solvents is provided below. It is important to note that this is a predicted profile and empirical testing is recommended to determine optimal recrystallization conditions.
| Solvent Class | Representative Solvents | Predicted Solubility at 25°C | Predicted Solubility at Boiling Point | Rationale |
| Protic Polar | Ethanol, Methanol, Isopropanol | Moderate to High | High | The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF) | Moderate to High | High | Favorable dipole-dipole interactions are expected. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | High | Good solubility is expected due to the compound's polarity and the solvent's properties. |
| Aromatic | Toluene, Benzene | Moderate | High | The aromatic benzyl group suggests compatibility with aromatic solvents. |
| Nonpolar | Hexane, Heptane, Cyclohexane | Low to Insoluble | Low to Sparingly Soluble | The overall polarity of the molecule limits its solubility in nonpolar solvents. |
Application Notes: Potential as an Anti-Tubulin Agent
Derivatives of this compound have shown potential as anti-tubulin agents, which are a class of anti-cancer drugs that target the protein tubulin.[2] Tubulin is the building block of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest in the G2/M phase and ultimately induce apoptosis (programmed cell death).[2] The diagram below illustrates the proposed mechanism of action.
Caption: Proposed mechanism of this compound derivatives as anti-tubulin agents.
Experimental Protocols
I. Solvent Screening for Recrystallization
Objective: To identify a suitable single solvent or a solvent-antisolvent system for the recrystallization of this compound.
Materials:
-
Crude this compound
-
Various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, heptane)
-
Test tubes
-
Hot plate or heating mantle
-
Vortex mixer
Procedure:
-
Place approximately 20-30 mg of crude this compound into several test tubes.
-
To each test tube, add a different solvent dropwise at room temperature while vortexing, up to approximately 1 mL. Observe the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.
-
Observe the formation of crystals. An ideal single solvent will dissolve the compound when hot but will result in significant crystal formation upon cooling.
-
If no suitable single solvent is found, a mixed-solvent system can be investigated. A patent for the similar compound 1-(4-bromophenyl)piperidine suggests a dichloromethane:n-heptane (1:4) system. In this case, dichloromethane is the "good" solvent and n-heptane is the "poor" solvent (antisolvent).
II. Protocol for Mixed-Solvent Recrystallization
Objective: To purify crude this compound using a dichloromethane and n-heptane solvent system.
Materials:
-
Crude this compound
-
Dichloromethane (DCM)
-
n-Heptane
-
Erlenmeyer flask
-
Heating mantle with a magnetic stirrer
-
Condenser
-
Büchner funnel and filter flask
-
Filter paper
-
Vacuum source
Procedure:
-
Place the crude this compound into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal amount of dichloromethane to the flask at room temperature to dissolve the solid. Gentle heating may be applied if necessary to achieve complete dissolution.
-
Slowly add n-heptane to the solution while stirring. Continue adding n-heptane until the solution becomes slightly turbid (cloudy). This indicates that the saturation point has been reached.
-
Add a few drops of dichloromethane to the turbid solution until it becomes clear again.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of large, pure crystals, the flask should be left undisturbed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold n-heptane to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Determine the melting point and yield of the purified this compound. The purity can be further assessed by techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow
The following diagram outlines a general workflow for the purification and analysis of a synthesized compound like this compound.
Caption: A typical workflow for the purification and analysis of a solid organic compound.
References
Application Notes and Protocols for 1-(4-Bromobenzyl)piperidine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromobenzyl)piperidine is a versatile scaffold in medicinal chemistry, serving as a key building block for the synthesis of a variety of biologically active compounds. The inherent structural features of the piperidine ring, combined with the reactivity of the bromobenzyl group, allow for diverse chemical modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the development of anti-cancer agents targeting tubulin polymerization and acetylcholinesterase inhibitors for neurodegenerative diseases.
Application 1: Anti-tubulin Agents for Cancer Therapy
Derivatives of this compound have been investigated as potent anti-tubulin agents, demonstrating significant cytotoxic activity against various cancer cell lines. These compounds function by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division, leading to cell cycle arrest and apoptosis.
A notable study in this area involves the synthesis and evaluation of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine derivatives.[1][2] These compounds have shown selective cytotoxicity and have been identified as promising leads for the development of new anti-cancer drugs.[1][2]
Quantitative Data: Anti-cancer Activity of 1-(4-Bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of synthesized derivatives against three human cancer cell lines: A549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer), using the MTT assay.[1][2]
| Compound | A549 (IC50 µM) | HCT-116 (IC50 µM) | MCF-7 (IC50 µM) |
| 7a | >100 | >100 | >100 |
| 7b | 45.3 | 55.7 | 65.8 |
| 7c | 33.6 | 41.2 | 50.1 |
| 7d | 28.9 | 35.8 | 42.3 |
| 7e | 22.4 | 29.1 | 36.7 |
| 7f | 18.7 | 25.3 | 31.9 |
| 7g | 15.2 | 20.8 | 26.5 |
| 7h | 10.1 | 15.6 | 20.3 |
| 7i | 12.5 | 18.9 | 24.1 |
| 7j | 14.8 | 21.2 | 27.9 |
| 7k | 11.3 | 16.9 | 22.5 |
| 5-FU (control) | 16.5 | 22.1 | 28.4 |
Data extracted from "Design and Synthesis of 1-(4-Bromo-2-(Pyrrolidine-1-Yl) Benzyl) Piperidine-based Derivatives as Anti-tubulin Agents".[1][2]
Signaling Pathway: Tubulin Polymerization Inhibition
The primary mechanism of action for these compounds is the disruption of microtubule dynamics. Microtubules are essential for the formation of the mitotic spindle during cell division. By inhibiting tubulin polymerization, the derivatives of this compound prevent the formation of this spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Mechanism of action of this compound derivatives as anti-tubulin agents.
Application 2: Acetylcholinesterase Inhibitors for Neurodegenerative Diseases
The benzylpiperidine scaffold is also a privileged structure in the design of acetylcholinesterase (AChE) inhibitors, which are a cornerstone in the symptomatic treatment of Alzheimer's disease. By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and shown to be highly potent AChE inhibitors.[3] This demonstrates the broader utility of the benzylpiperidine core, which can be accessed from this compound, in targeting enzymes relevant to neurodegenerative disorders.
Quantitative Data: Acetylcholinesterase Inhibition
The following table presents the in vitro inhibitory activity (IC50 in nM) of a potent 1-benzylpiperidine derivative against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).
| Compound | Target Enzyme | IC50 (nM) |
| 21 | Acetylcholinesterase (AChE) | 0.56 |
| 21 | Butyrylcholinesterase (BuChE) | >10,000 |
Data for compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride) from "Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives".[3]
Experimental Protocols
Synthesis of 1-(4-bromo-2-(pyrrolidine-1-yl)benzyl)piperidine Derivatives (General Procedure)
This protocol outlines the synthesis of the anti-tubulin agents discussed in Application 1.
Caption: General synthetic workflow for this compound derivatives.
Materials:
-
1-(4-bromo-2-fluorobenzyl)piperidine
-
Pyrrolidine
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Various secondary amines
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of 1-(4-bromo-2-(pyrrolidin-1-yl)benzyl)piperidine:
-
To a solution of 1-(4-bromo-2-fluorobenzyl)piperidine in DMF, add pyrrolidine and K2CO3.
-
Heat the reaction mixture at 80-90°C for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, pour it into ice-cold water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Synthesis of Final Derivatives (e.g., 7a-k):
In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized piperidine derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a range from 0.01 to 100 µM) and incubate for another 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Cell Cycle Analysis
Principle: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content after staining with a fluorescent dye like propidium iodide (PI).
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
RNase A
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the IC50 concentration of the compound for 24 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and then store at -20°C overnight.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in the G2/M phase is indicative of anti-tubulin activity.
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry. Its application in the development of potent anti-tubulin agents highlights its potential in oncology drug discovery. Furthermore, the broader utility of the benzylpiperidine scaffold in designing enzyme inhibitors for neurodegenerative diseases underscores its significance. The provided protocols offer a foundational framework for researchers to synthesize and evaluate novel compounds based on this promising chemical scaffold.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 3. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocols for the Analytical Characterization of 1-(4-Bromobenzyl)piperidine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(4-Bromobenzyl)piperidine is a chemical compound often utilized as a building block or intermediate in the synthesis of more complex molecules, including pharmacologically active compounds. Its purity and structural integrity are critical for the successful outcome of subsequent synthetic steps and for ensuring the safety and efficacy of final products in drug development. This document provides a comprehensive overview of the key analytical methods for the characterization of this compound, complete with detailed experimental protocols and data presentation.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is presented below.
| Property | Value |
| CAS Number | 178162-69-1[1][2] |
| Molecular Formula | C₁₂H₁₆BrN[1][2][3] |
| Molecular Weight | 254.17 g/mol [1][2] |
| Monoisotopic Mass | 253.04662 Da[3] |
| Density | 1.323 g/cm³[4] |
| Boiling Point | 302.9ºC at 760 mmHg[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an essential technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.
Data Presentation: NMR Spectral Data
The following table summarizes the chemical shifts (δ) for this compound.[5]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Remarks |
| ¹H NMR | 7.90-7.88 | d, 2H (Aromatic) |
| 7.66-7.64 | d, 2H (Aromatic) | |
| 3.78 | s, 2H (-CH₂-Ar) | |
| 2.69 | s, 4H (Piperidine -CH₂-N-) | |
| 1.89-1.86 | m, 4H (Piperidine) | |
| 1.78-1.77 | d, 2H (Piperidine) | |
| ¹³C NMR | 138.13 | Aromatic C |
| 130.91 | Aromatic CH | |
| 130.74 | Aromatic CH | |
| 119.73 | Aromatic C-Br | |
| 61.98 | -CH₂-Ar | |
| 53.80 | Piperidine C-N | |
| 25.56 | Piperidine CH₂ | |
| 23.97 | Piperidine CH₂ |
Data acquired in DMSO solvent.[5] d = doublet, s = singlet, m = multiplet.
Experimental Protocol: NMR Analysis
Objective: To obtain ¹H and ¹³C NMR spectra for the structural confirmation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard
-
NMR tubes (5 mm)
-
Pipettes and vials
Instrumentation:
-
400 MHz NMR Spectrometer for ¹H NMR and 100 MHz for ¹³C NMR.[5]
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Transfer: Using a pipette, transfer the solution to a 5 mm NMR tube.
-
Instrumentation Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 16-32 scans).
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A sufficient number of scans (e.g., 1024 or more) should be averaged to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase and baseline correct the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts and multiplicities.
-
Identify the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. It can also provide structural information through fragmentation analysis.
Data Presentation: Predicted Mass Spectrometry Data
The following table lists the predicted mass-to-charge ratios (m/z) for various adducts of this compound, which can be useful for identifying the molecular ion peak in ESI-MS.[3]
| Adduct | Predicted m/z |
| [M+H]⁺ | 254.05390 |
| [M+Na]⁺ | 276.03584 |
| [M+NH₄]⁺ | 271.08044 |
| [M+K]⁺ | 292.00978 |
| [M-H]⁻ | 252.03934 |
| [M]⁺ | 253.04607 |
Experimental Protocol: Mass Spectrometry Analysis
Objective: To confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
HPLC-grade methanol or acetonitrile
-
Formic acid (optional, for enhancing ionization)
Instrumentation:
-
Mass Spectrometer with an Electrospray Ionization (ESI) source. This could be a standalone system or coupled with a liquid chromatograph (LC-MS).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to the solvent to promote the formation of [M+H]⁺ ions in positive ion mode.
-
Direct Infusion Method:
-
Load the sample solution into a syringe and infuse it directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
-
Instrumentation Setup:
-
Set the mass spectrometer to operate in positive ion mode (to detect adducts like [M+H]⁺) and/or negative ion mode.
-
Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to achieve a stable and strong signal.
-
-
Data Acquisition:
-
Acquire mass spectra over a relevant m/z range (e.g., m/z 100-500).
-
Average several scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Examine the resulting spectrum for the presence of peaks corresponding to the predicted m/z values for the protonated molecule ([M+H]⁺) and other adducts.
-
The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be visible in the molecular ion cluster, serving as a key diagnostic feature.
-
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of this compound by separating it from potential impurities and degradation products.
Data Presentation: Typical HPLC Method Parameters
The following table outlines a starting point for an RP-HPLC method for purity analysis, based on methods for structurally similar compounds.[6][7]
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 8-10 minutes, hold at 95% B for 2-4 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 220 nm or 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Experimental Protocol: HPLC Purity Analysis
Objective: To determine the purity of a this compound sample.
Materials:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic Acid (TFA) or Phosphoric Acid
-
Volumetric flasks, pipettes, and autosampler vials
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
Procedure:
-
Reagent Preparation:
-
Mobile Phase A: Prepare a 0.1% TFA solution in HPLC-grade water.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a concentration of approximately 100 µg/mL.[6]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.[6]
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the prepared sample solution and run the gradient method.
-
-
Data Analysis:
-
Record the chromatogram.
-
Identify the main peak corresponding to this compound.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualized Workflows
The following diagrams illustrate the logical flow of the characterization process.
Caption: Workflow for the complete characterization of this compound.
Caption: Relationship between analytical techniques and derived information.
References
- 1. scbt.com [scbt.com]
- 2. 178162-69-1 CAS MSDS (1-(4-BROMO-BENZYL)-PIPERIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. PubChemLite - this compound (C12H16BrN) [pubchemlite.lcsb.uni.lu]
- 4. This compound Price from Supplier Brand ThermoFisher on Chemsrc.com [chemsrc.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 1-(4-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity for 1-(4-Bromobenzyl)piperidine. This compound is a key intermediate in the synthesis of various pharmaceutically active molecules, making its purity profile critical for the quality, safety, and efficacy of the final drug product. The described method is suitable for routine quality control in both research and manufacturing environments, allowing for the separation and quantification of the main compound from its potential process-related impurities.
Introduction
This compound is a substituted piperidine derivative widely utilized as a building block in medicinal chemistry and drug discovery. The purity of such intermediates is a crucial parameter that can significantly impact the outcome of subsequent synthetic steps and the pharmacological profile of the final active pharmaceutical ingredient (API). This document provides a detailed protocol for a reliable HPLC method to assess the purity of this compound, ensuring it meets the stringent requirements for pharmaceutical development.
Experimental Protocol
This protocol is a recommended starting point and may require optimization based on the specific instrumentation and sample characteristics.
Instrumentation and Materials
-
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™).
-
Analytical balance.
-
Volumetric flasks (10 mL, 50 mL, 100 mL).
-
Pipettes.
-
Syringe filters (0.45 µm, PTFE or nylon).
-
HPLC vials.
-
-
Chemicals and Reagents:
-
This compound reference standard and sample.
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (reagent grade).
-
Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: A mixture of Acetonitrile and Water in a 50:50 (v/v) ratio.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the HPLC conditions for the analysis.
| Parameter | Condition |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |
| Gradient Program | 0-2 min: 30% B; 2-15 min: 30% to 80% B; 15-20 min: 80% B; 20.1-25 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase (at initial conditions) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution to determine the retention time of this compound.
-
Inject the sample solution to record the chromatogram for purity analysis.
-
After the analysis, wash the column with a mixture of acetonitrile and water (80:20 v/v) for at least 30 minutes.
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram. The following table presents hypothetical data obtained from the HPLC analysis of a sample.
| Peak No. | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification (Potential Impurity) |
| 1 | 3.1 | 15.6 | 0.08 | Piperidine (Starting Material) |
| 2 | 5.8 | 25.4 | 0.13 | 4-Bromobenzyl alcohol (Byproduct) |
| 3 | 10.2 | 19350.8 | 99.50 | This compound |
| 4 | 12.5 | 48.6 | 0.25 | Unidentified Impurity |
| 5 | 18.7 | 11.7 | 0.06 | Over-alkylation Product |
| Total | 19452.1 | 100.00 |
Based on this hypothetical data, the purity of the analyzed sample is 99.50% .
Visualizations
Experimental Workflow
The logical flow of the HPLC analysis protocol is illustrated in the diagram below.
Caption: Workflow for HPLC Purity Analysis of this compound.
Conclusion
The described RP-HPLC method provides a reliable and efficient means for determining the purity of this compound. The method is selective for the main compound and potential process-related impurities. This application note serves as a comprehensive guide for researchers and quality control analysts in the pharmaceutical industry, ensuring the integrity of this vital chemical intermediate. Further validation of this method should be performed in accordance with ICH guidelines to confirm its suitability for its intended purpose.
Application of 1-(4-Bromobenzyl)piperidine in Neuropharmacology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromobenzyl)piperidine is a synthetic compound belonging to the benzylpiperidine class of molecules. This structural motif is a well-established pharmacophore found in a variety of neuropharmacologically active agents. The presence of the piperidine ring, a common feature in many central nervous system (CNS) active drugs, and the substituted benzyl group suggests that this compound holds potential for interacting with key neurological targets. This document provides an overview of its likely applications in neuropharmacology, based on structure-activity relationships of closely related compounds, and details experimental protocols for its investigation.
Potential Neuropharmacological Applications
Based on extensive research on substituted benzylpiperidine analogs, this compound is a promising candidate for investigation in two primary areas of neuropharmacology: as a ligand for Sigma Receptors and as an inhibitor of Acetylcholinesterase (AChE).
Sigma Receptor Modulation
The 1-benzylpiperidine scaffold is a privileged structure for sigma receptor ligands. Sigma receptors, including the σ1 and σ2 subtypes, are intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They are implicated in a wide range of cellular functions and are considered therapeutic targets for various neurological and psychiatric disorders, including neurodegenerative diseases, pain, and addiction.
Application Note: this compound can be utilized as a research tool to probe the structure and function of sigma receptors. Its potential as a selective σ1 or σ2 ligand could lead to the development of novel therapeutics for conditions such as Alzheimer's disease, Parkinson's disease, neuropathic pain, and major depressive disorder. The bromine substitution on the benzyl ring may influence binding affinity and selectivity.
Acetylcholinesterase Inhibition
Derivatives of 1-benzylpiperidine are among the most potent and well-studied acetylcholinesterase (AChE) inhibitors. AChE is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by enhancing cholinergic neurotransmission.
Application Note: this compound should be evaluated for its ability to inhibit AChE. Its potential as a potent and selective AChE inhibitor could make it a lead compound for the development of new treatments for Alzheimer's disease and other cognitive disorders. The nature and position of the substituent on the benzyl ring are known to significantly impact the inhibitory potency of these compounds.
Data Presentation
The following tables summarize hypothetical, yet representative, quantitative data for this compound based on published data for structurally similar compounds. These values serve as a guide for expected outcomes in experimental evaluations.
Table 1: Sigma Receptor Binding Affinity
| Compound | Target | Ki (nM) | Radioligand | Tissue Source |
| This compound | σ1 Receptor | 15.5 | --INVALID-LINK---Pentazocine | Rat brain homogenate |
| σ2 Receptor | 250.8 | [3H]DTG | Rat liver homogenate | |
| Haloperidol (Reference) | σ1 Receptor | 2.1 | --INVALID-LINK---Pentazocine | Rat brain homogenate |
| σ2 Receptor | 15.3 | [3H]DTG | Rat liver homogenate |
Table 2: Acetylcholinesterase Inhibition
| Compound | Target | IC50 (nM) | Enzyme Source | Substrate |
| This compound | Acetylcholinesterase (AChE) | 85.2 | Electric eel (EeAChE) | Acetylthiocholine iodide |
| Butyrylcholinesterase (BuChE) | >10,000 | Equine serum (EqBuChE) | Butyrylthiocholine iodide | |
| Donepezil (Reference) | Acetylcholinesterase (AChE) | 5.7 | Electric eel (EeAChE) | Acetylthiocholine iodide |
| Butyrylcholinesterase (BuChE) | 3,100 | Equine serum (EqBuChE) | Butyrylthiocholine iodide |
Experimental Protocols
Detailed methodologies for key experiments to characterize the neuropharmacological profile of this compound are provided below.
Protocol 1: Sigma Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.
Materials:
-
Test Compound: this compound
-
Radioligands: --INVALID-LINK---Pentazocine (for σ1), [3H]1,3-di-o-tolyl-guanidine ([3H]DTG) (for σ2)
-
Non-specific binding control: Haloperidol (10 µM)
-
Tissue: Rat brain and liver homogenates
-
Buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation fluid
-
Glass fiber filters (Whatman GF/B)
-
96-well plates
-
Scintillation counter
Procedure:
-
Tissue Preparation: Homogenize freshly dissected rat brain (for σ1) or liver (for σ2) tissue in ice-cold 50 mM Tris-HCl buffer. Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation. The final pellet is resuspended in the assay buffer to a protein concentration of approximately 200-300 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Tissue homogenate, radioligand, and assay buffer.
-
Non-specific Binding: Tissue homogenate, radioligand, and 10 µM haloperidol.
-
Test Compound Binding: Tissue homogenate, radioligand, and varying concentrations of this compound (e.g., 0.1 nM to 10 µM).
-
-
Incubation: Incubate the plates at 25°C for 120 minutes.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the IC50 value of this compound for AChE.
Materials:
-
Test Compound: this compound
-
Enzyme: Acetylcholinesterase from electric eel (EeAChE)
-
Substrate: Acetylthiocholine iodide (ATCI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Buffer: 0.1 M Phosphate buffer, pH 8.0
-
96-well microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compound, EeAChE, ATCI, and DTNB in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Control: Buffer, EeAChE, and DTNB.
-
Test Compound: Buffer, EeAChE, DTNB, and varying concentrations of this compound (e.g., 1 nM to 100 µM).
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add ATCI to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader. The rate of reaction is proportional to the rate of change of absorbance.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the control. Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualizations
Signaling Pathway
Caption: Potential signaling pathway of this compound via the σ1 receptor.
Experimental Workflow
Caption: Workflow for the neuropharmacological evaluation of this compound.
Logical Relationship
Caption: Logical relationship of the 1-benzylpiperidine scaffold to its potential targets and effects.
Application Notes and Protocols for the Scale-Up Synthesis of 1-(4-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Bromobenzyl)piperidine is a valuable building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of various pharmaceutical agents. As research progresses from laboratory-scale synthesis to preclinical and clinical development, the need for a robust, scalable, and cost-effective synthetic process becomes paramount. These application notes provide a detailed protocol for the scale-up synthesis of this compound, focusing on the reductive amination pathway. This method is often preferred for its high selectivity and avoidance of over-alkylation issues that can be associated with direct alkylation.[1][2][3]
Synthetic Strategy: Reductive Amination
The recommended scalable synthesis of this compound involves a one-pot reductive amination of 4-bromobenzaldehyde with piperidine, using sodium triacetoxyborohydride as the reducing agent.[1][2] This method is known for its mild reaction conditions and broad functional group tolerance.[1]
Reaction Scheme:
Caption: Reductive amination pathway for the synthesis of this compound.
Experimental Protocol: Scale-Up Synthesis (1 kg Scale)
This protocol details the synthesis of this compound on a 1 kg scale.
Materials and Equipment:
-
20 L jacketed glass reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet
-
Addition funnel
-
Condenser
-
Vacuum filtration apparatus
-
Rotary evaporator
-
Appropriate personal protective equipment (PPE): safety glasses, lab coat, gloves[4][5]
Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| 4-Bromobenzaldehyde | 185.02 | 1.00 kg | 5.40 | 1.00 |
| Piperidine | 85.15 | 0.55 kg (0.64 L) | 6.48 | 1.20 |
| Sodium Triacetoxyborohydride | 211.94 | 1.37 kg | 6.48 | 1.20 |
| Dichloromethane (DCM) | - | 10 L | - | - |
| Saturated Sodium Bicarbonate | - | 5 L | - | - |
| Brine | - | 2 L | - | - |
| Anhydrous Magnesium Sulfate | - | 200 g | - | - |
Procedure:
-
Reaction Setup: Set up the 20 L jacketed glass reactor under a nitrogen atmosphere.
-
Charge Reagents: To the reactor, add 4-bromobenzaldehyde (1.00 kg, 5.40 mol) and dichloromethane (10 L). Stir the mixture until the aldehyde is fully dissolved.
-
Piperidine Addition: Add piperidine (0.55 kg, 6.48 mol) to the solution at room temperature. Stir the mixture for 30 minutes.
-
Reductant Addition: Cool the reaction mixture to 0-5 °C using a circulating chiller. Slowly add sodium triacetoxyborohydride (1.37 kg, 6.48 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup:
-
Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution (5 L) while monitoring for gas evolution.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Combine the organic layers and wash with brine (2 L).
-
Dry the organic layer over anhydrous magnesium sulfate (200 g).
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve high purity.
-
Data Presentation
Expected Yield and Purity:
| Parameter | Value |
| Theoretical Yield | 1.37 kg |
| Expected Actual Yield | 1.16 - 1.30 kg |
| Expected Yield (%) | 85 - 95% |
| Purity (by HPLC) | > 98% |
Analytical Data:
| Analysis | Expected Result |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.44 (d, J=8.2 Hz, 2H), 7.20 (d, J=8.2 Hz, 2H), 3.42 (s, 2H), 2.38 (t, J=5.0 Hz, 4H), 1.57 (p, J=5.6 Hz, 4H), 1.43 (m, 2H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 138.1, 131.4, 130.8, 120.7, 63.2, 54.5, 26.0, 24.4 |
| Mass Spectrum (ESI+) | m/z 254.07 [M+H]⁺, 256.07 [M+H]⁺ |
Safety Considerations
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[4][5]
-
Ventilation: Conduct the synthesis in a well-ventilated fume hood to avoid inhalation of vapors.[6]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis of this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromobenzyl)piperidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-Bromobenzyl)piperidine, with a focus on improving reaction yield.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via reductive amination of 4-bromobenzaldehyde and piperidine.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Incomplete imine/iminium ion formation | The formation of the imine or iminium ion intermediate is a crucial first step. Ensure anhydrous reaction conditions as water can inhibit this equilibrium-driven reaction. The addition of a dehydrating agent like molecular sieves can be beneficial. Weakly acidic conditions (pH 4-6) can catalyze imine formation; consider adding a catalytic amount of acetic acid. |
| Inactive reducing agent | Use a fresh bottle of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) can degrade upon prolonged exposure to moisture. |
| Low reactivity of starting materials | While 4-bromobenzaldehyde is generally reactive, ensure its purity. If the reaction is sluggish, a slight increase in temperature (e.g., to 40-50 °C) may improve the rate of imine formation before the reduction step. |
Issue 2: Presence of Significant Amounts of 4-Bromobenzyl Alcohol as a Byproduct
| Potential Cause | Recommended Solution |
| Reducing agent is too reactive | This is a common issue when using strong reducing agents like sodium borohydride (NaBH₄), which can reduce the aldehyde faster than the iminium ion. Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1] These reagents are known to selectively reduce the iminium ion in the presence of the aldehyde. |
| Incorrect order of reagent addition | If using a less selective reducing agent like NaBH₄, ensure that the imine formation has sufficient time to proceed to completion before adding the reducing agent. This can be achieved by pre-stirring the aldehyde and amine for a period (e.g., 30-60 minutes) before introducing the hydride. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Recommended Solution |
| Presence of unreacted starting materials | Unreacted 4-bromobenzaldehyde and piperidine can complicate purification. An acid-base extraction can be effective. The desired product, a tertiary amine, will be protonated and move to the aqueous layer upon acidification (e.g., with 1M HCl). The neutral aldehyde will remain in the organic layer. After separation, the aqueous layer can be basified (e.g., with NaOH) to deprotonate the product, which can then be extracted with an organic solvent. |
| Formation of polar byproducts | If polar byproducts are present, column chromatography on silica gel is a standard and effective purification method. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely used and efficient method is reductive amination.[2][3] This one-pot reaction involves the condensation of 4-bromobenzaldehyde with piperidine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[3] This method is favored for its operational simplicity and its ability to avoid the over-alkylation issues often seen with direct alkylation methods.[1][3]
Q2: Which reducing agent is best for this synthesis to maximize yield?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reducing agent for reductive aminations involving aldehydes.[1] It is mild and highly selective for the reduction of the iminium ion over the starting aldehyde, which minimizes the formation of 4-bromobenzyl alcohol as a byproduct. Sodium cyanoborohydride (NaBH₃CN) is also a very effective and selective reagent for this transformation.[1]
Q3: What are the potential side reactions that can lower the yield of this compound?
A3: The primary side reaction is the reduction of the starting 4-bromobenzaldehyde to 4-bromobenzyl alcohol. This is more prevalent when using less selective reducing agents. Another potential, though less common, issue with primary amines is over-alkylation to form a quaternary ammonium salt; however, this is not a concern when starting with a secondary amine like piperidine. Incomplete reaction, leaving unreacted starting materials, will also lower the isolated yield.
Q4: What reaction conditions are optimal for the synthesis of this compound?
A4: Optimal conditions typically involve using a slight excess of piperidine (e.g., 1.1 to 1.2 equivalents) relative to 4-bromobenzaldehyde. The reaction is commonly carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), or in an ether like tetrahydrofuran (THF) at room temperature.[3] The addition of a catalytic amount of acetic acid can be beneficial for imine formation.
Q5: How can I monitor the progress of the reaction?
A5: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the aldehyde and the formation of the product spot.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Typical Yield Range | Selectivity for Iminium Ion | Key Advantages | Potential Drawbacks |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | High | Excellent | Mild, highly selective, commercially available.[1] | Can be moisture sensitive. |
| Sodium Cyanoborohydride (NaBH₃CN) | High | Excellent | Stable in weakly acidic conditions, selective.[1] | Toxicity of cyanide byproducts. |
| Sodium Borohydride (NaBH₄) | Moderate to High | Moderate | Inexpensive, readily available. | Can reduce the starting aldehyde, leading to byproducts.[4] |
| Catalytic Hydrogenation (e.g., H₂/Pd-C) | High | Excellent | "Green" method with water as the only byproduct. | Requires specialized equipment (hydrogenator), potential for de-bromination of the aromatic ring. |
Experimental Protocols
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM), add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC until the starting aldehyde is consumed (typically 2-4 hours).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride
-
Dissolve 4-bromobenzaldehyde (1.0 eq) and piperidine (1.1 eq) in methanol.
-
Add a catalytic amount of acetic acid to maintain a pH between 4 and 6.
-
Stir the solution for 20-30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) in one portion.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in water and ethyl acetate.
-
Basify the aqueous layer with 1M NaOH solution to a pH > 10.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if needed.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of this compound.
References
Technical Support Center: Preventing Over-Alkylation in Piperidine Synthesis
Welcome to the technical support center for piperidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the common challenge of over-alkylation during the N-alkylation of piperidines.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of piperidine synthesis, and why is it a problem?
A1: Over-alkylation is a common side reaction during the N-alkylation of piperidine where the newly formed tertiary amine product reacts further with the alkylating agent to form a quaternary ammonium salt.[1] This is problematic because it reduces the yield of the desired N-alkylated piperidine and introduces an often difficult-to-remove byproduct, complicating the purification process.[2]
Q2: I'm observing a significant amount of quaternary ammonium salt in my reaction. What are the primary causes?
A2: The formation of a quaternary ammonium salt as a major byproduct is a clear indication of over-alkylation.[1] This typically occurs under the following conditions:
-
High reactivity of the alkylating agent: More reactive alkylating agents (e.g., alkyl iodides) are more prone to causing over-alkylation.[3]
-
Excess of alkylating agent: Using a stoichiometric excess of the alkylating agent will drive the reaction towards the quaternary salt.[4]
-
Reaction conditions: Higher temperatures can sometimes favor the second alkylation.[3]
Q3: How can I control the stoichiometry to minimize over-alkylation in direct N-alkylation?
A3: Careful control of stoichiometry is crucial. It is recommended to use a slight excess of the piperidine relative to the alkylating agent.[3] A highly effective technique is the slow, controlled addition of the alkylating agent to the reaction mixture using a syringe pump.[1][4] This maintains a low concentration of the alkylating agent at all times, ensuring it is more likely to react with the starting piperidine rather than the N-alkylated product.[1]
Q4: Are there alternative methods to direct alkylation that are less prone to over-alkylation?
A4: Yes, reductive amination is a widely recommended and milder alternative that is often more selective for mono-alkylation and avoids the issue of over-alkylation.[2][3] This method involves reacting the piperidine with an aldehyde or a ketone to form an iminium ion intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[2]
Q5: What role does the choice of base and solvent play in preventing over-alkylation?
A5: The choice of base and solvent is critical.
-
Base: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), is often preferred because it will not compete with the piperidine as a nucleophile.[3] Common inorganic bases like potassium carbonate (K₂CO₃) can also be effective.[3]
-
Solvent: The solvent should be chosen to ensure all reactants are soluble.[3] Polar aprotic solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are frequently used.[3][4]
Q6: Can protecting groups be used to prevent over-alkylation?
A6: While not typically used to prevent over-alkylation on a simple piperidine, protecting groups are essential for selective N-alkylation when other reactive amine groups are present in the molecule.[5] For instance, a tert-butoxycarbonyl (Boc) group can be used to temporarily protect a primary amine, allowing for selective alkylation of the piperidine nitrogen.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solutions |
| Low yield of desired N-alkylpiperidine and presence of a significant amount of quaternary ammonium salt. | Over-alkylation due to reaction conditions. | 1. Control Stoichiometry: Use a slight excess of piperidine (e.g., 1.1 equivalents).[1]2. Slow Addition: Add the alkylating agent slowly using a syringe pump.[1][4]3. Lower Temperature: Run the reaction at a lower temperature to potentially disfavor the second alkylation.[3] |
| Reaction is sluggish or incomplete. | Poor reactivity of the alkylating agent or suboptimal reaction conditions. | 1. Alkylating Agent: Switch to a more reactive alkyl halide (I > Br > Cl).[3]2. Increase Temperature: If sterically hindered, a higher temperature may be required.[6]3. Choice of Base: Ensure the base is strong enough to neutralize the acid formed during the reaction.[6] |
| Difficulty in purifying the product from the quaternary salt. | Similar polarities of the product and byproduct. | 1. Aqueous Work-up: The quaternary salt is often water-soluble, allowing for separation during an aqueous work-up.[4]2. Chromatography: Careful column chromatography on silica gel can be used for purification.[2] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with Controlled Addition
This protocol is optimized to minimize over-alkylation by maintaining an excess of piperidine in the reaction mixture at all times.
Materials:
-
Piperidine (1.1 eq)
-
Alkyl halide (e.g., alkyl bromide or iodide) (1.0 eq)
-
Anhydrous acetonitrile (MeCN)
-
Syringe pump
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up a round-bottom flask under an inert atmosphere.
-
To the flask, add piperidine (1.1 equivalents) and anhydrous acetonitrile to make a 0.1 M solution.
-
Begin stirring the solution at room temperature.
-
Load the alkyl halide (1.0 equivalent) into a syringe and place it on a syringe pump.
-
Slowly add the alkyl halide to the stirred piperidine solution over several hours.[1]
-
Allow the reaction to stir at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, remove the solvent by rotary evaporation.
-
To obtain the free base, partition the residue between diethyl ether and a saturated aqueous solution of sodium bicarbonate. Caution: CO₂ will be evolved.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylpiperidine.[1]
Protocol 2: N-Alkylation via Reductive Amination
This method is an excellent alternative to direct alkylation and is less prone to the formation of over-alkylation byproducts.
Materials:
-
2-Substituted piperidine (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous solvent (e.g., dichloromethane, dichloroethane)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the 2-substituted piperidine (1.0 eq), the aldehyde or ketone (1.1 eq), and the anhydrous solvent.[2]
-
Stir the mixture at room temperature for a short period to allow for the initial formation of the iminium ion.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically exothermic.[2]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times can range from 1 to 24 hours.[2]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2]
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-alkylated piperidine.[2]
Visualizations
Caption: Reaction pathway showing the formation of the desired N-alkylpiperidine and the over-alkylation byproduct.
Caption: A decision-making workflow for troubleshooting over-alkylation in piperidine synthesis.
References
Technical Support Center: Purification of 1-(4-Bromobenzyl)piperidine
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 1-(4-Bromobenzyl)piperidine. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Product appears as an oil or low-melting solid | The presence of impurities can depress the melting point of the final product. Residual solvent from the work-up may also be present. | Ensure all residual solvents have been removed under high vacuum. If the product remains an oil, further purification by column chromatography or recrystallization is recommended. |
| Low yield after purification | The product may be lost during aqueous work-up due to its basicity and potential formation of emulsions. Strong irreversible binding to the silica gel column can also occur. | During extraction, use a minimal amount of acidic solution for washing and back-extract the aqueous layers with an organic solvent to recover any dissolved product. For column chromatography, add a basic modifier like triethylamine to the eluent to minimize strong interactions with the silica gel.[1] |
| Multiple spots on TLC after purification | The product may be degrading on the silica gel plate. Co-elution of impurities with similar polarity to the product can also occur. | Add a small amount of triethylamine (0.1-1%) to the TLC mobile phase to prevent streaking and degradation. If multiple spots persist, consider using a different solvent system or an alternative purification method like recrystallization. |
| Difficulty in achieving high purity (>99%) | Trace impurities may be difficult to remove by a single purification method. | Sequential purification using two different methods can be effective. For example, column chromatography followed by recrystallization of the purified fractions. Purity can be assessed using techniques like HPLC or qNMR.[2][3] |
| Product discoloration (yellow or brown) | The product may be unstable and susceptible to oxidation or degradation upon prolonged exposure to air or light. | Store the purified compound under an inert atmosphere (nitrogen or argon) and protect it from light. If discoloration occurs during purification, try to minimize the purification time and use fresh, high-purity solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurities arise from the starting materials and side reactions during the N-alkylation of piperidine with 4-bromobenzyl bromide. These include:
-
Unreacted Piperidine: A volatile and basic starting material.
-
Unreacted 4-Bromobenzyl Bromide: An electrophilic starting material.
-
1,1-bis(4-bromobenzyl)piperidin-1-ium bromide (Quaternary Salt): This is a common byproduct formed from the over-alkylation of the desired product.[4][5] It is a non-volatile salt.
-
4,4'-Dibromodibenzyl Ether: Can form from the hydrolysis of 4-bromobenzyl bromide, especially if water is present in the reaction mixture.
-
Polymeric materials: Can form from the self-polymerization of 4-bromobenzyl bromide.
Q2: How can I effectively monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. A recommended TLC system is a mixture of ethyl acetate and hexanes (e.g., 1:4 or 1:2 v/v) with the addition of 0.5-1% triethylamine to prevent streaking of the basic piperidine product. The spots can be visualized under UV light (254 nm) and/or by staining with a potassium permanganate solution.
Q3: What is the best method for purifying this compound?
Both column chromatography and recrystallization can be effective, and the choice depends on the impurity profile and the desired scale of purification.
-
Column Chromatography: This method is excellent for removing impurities with different polarities from the product. It is crucial to use an eluent containing a basic modifier (e.g., 0.5-1% triethylamine in a hexane/ethyl acetate mixture) to prevent peak tailing and product loss on the acidic silica gel.[1]
-
Recrystallization: This technique is effective for removing small amounts of impurities from a solid product. A potential solvent system for the free base is a mixture of dichloromethane and n-heptane. For the hydrochloride salt, polar solvents like ethanol or isopropanol can be explored.
Q4: My purified this compound is a solid. What is its expected melting point?
The melting point of this compound is not widely reported in readily available literature, and commercial sources often describe it simply as a solid. The presence of even small amounts of impurities can significantly lower and broaden the melting point range. A sharp melting point is a good indicator of high purity.
Experimental Protocols
General Synthesis of this compound
This protocol describes a general method for the N-alkylation of piperidine with 4-bromobenzyl bromide.
Materials:
-
Piperidine
-
4-Bromobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperidine (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 equivalents).
-
Slowly add a solution of 4-bromobenzyl bromide (1.05 equivalents) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, filter off the potassium carbonate and wash the solid with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (Et₃N)
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pack a chromatography column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% to 20% ethyl acetate) containing 0.5-1% triethylamine.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified this compound.
Purification by Recrystallization
Materials:
-
Crude or partially purified this compound
-
Dichloromethane (DCM)
-
n-Heptane
Procedure:
-
Dissolve the this compound in a minimal amount of hot dichloromethane.
-
Slowly add n-heptane to the hot solution until it becomes slightly cloudy.
-
If cloudiness persists, add a few drops of dichloromethane until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold n-heptane, and dry under vacuum.
Visualizations
Caption: Synthesis of this compound and potential impurity formation pathways.
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Optimizing Reaction Temperature for N-Alkylation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance and frequently asked questions (FAQs) to optimize reaction temperatures for N-alkylation experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during N-alkylation reactions, with a focus on the role of reaction temperature.
Q1: My N-alkylation reaction has a very low yield or is not proceeding to completion. What are the potential temperature-related causes and solutions?
A1: Low or incomplete conversion is a common problem in N-alkylation. Temperature plays a critical role in reaction kinetics.
Troubleshooting Steps:
-
Insufficient Temperature: Many N-alkylation reactions are slow at room temperature and require heating to proceed at a reasonable rate.[1][2] If your reaction is sluggish, a gradual increase in temperature is recommended. However, be mindful that excessively high temperatures can lead to the decomposition of reactants or products.[3]
-
Poor Reactivity of Starting Materials: Substrates with strong electron-withdrawing groups can be less nucleophilic, requiring higher temperatures to react effectively.[3] For instance, the N-alkylation of 2-nitroaniline often requires temperatures in the range of 80-140°C to achieve a reasonable reaction rate.[4]
-
Reagent Solubility: Ensure all reactants, including the base, are sufficiently soluble in the chosen solvent at the reaction temperature. If solubility is an issue, you may need to switch to a higher-boiling point solvent that can dissolve all components at an effective reaction temperature.[1][5]
-
Inappropriate Base or Solvent: The choice of base and solvent can significantly impact the required temperature. Stronger bases may allow for lower reaction temperatures. Polar aprotic solvents like DMF, DMSO, and acetonitrile are often used as they can accelerate S N 2 reactions.[1][3]
Q2: I am observing significant over-alkylation (di- or poly-alkylation) in my reaction. How can I control this using temperature?
A2: Over-alkylation is a frequent side reaction, especially when the mono-alkylated product is more nucleophilic than the starting amine.[3][6] Temperature control is a key strategy to enhance selectivity for the mono-alkylated product.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the reaction temperature can help decrease the rate of the second and subsequent alkylation steps, thus improving selectivity for the desired mono-alkylated product.[3][6] This will likely require longer reaction times to achieve full conversion of the starting material.[3]
-
Control Reagent Addition: In addition to lowering the temperature, a slow, dropwise addition of the alkylating agent can help maintain its low concentration, further minimizing over-alkylation.[3][7]
-
Stoichiometry Control: Using a large excess of the starting amine relative to the alkylating agent can also favor mono-alkylation.[3][6]
Q3: My reaction is producing undesired side products other than over-alkylation. Can temperature be a contributing factor?
A3: Yes, improper temperature control can lead to various side reactions.
Troubleshooting Steps:
-
Elimination Reactions: When using secondary or tertiary alkyl halides as alkylating agents, higher temperatures can promote competing elimination reactions, reducing the yield of the desired N-alkylated product.[4] In such cases, it is advisable to use the lowest effective temperature.
-
C-Alkylation vs. N-Alkylation: In substrates with multiple nucleophilic sites, such as indoles, temperature can influence regioselectivity. For some indole alkylations, higher temperatures (e.g., 80°C) have been shown to favor N-alkylation over C-alkylation.[7]
-
Decomposition: Sensitive substrates or reagents may decompose at elevated temperatures.[1] It is crucial to consider the thermal stability of all components in your reaction mixture. If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.
Quantitative Data on Reaction Temperature
The following table summarizes the effect of temperature on the yield of various N-alkylation reactions. This data is intended to provide a general guideline, and optimal conditions will vary depending on the specific substrates and reagents used.
| Amine Substrate | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Anisidine | Octanol | [Ru]-3 (cis-RuCl₂(AMPY)(DPPF)) | tBuOK | Toluene | 25 | Complete Conversion | [8] |
| Anisidine | Octanol | [Ru]-2 (trans-RuCl₂(AMPY)(DPPF)) | tBuOK | Toluene | 70 | Complete Conversion | [8] |
| Aniline | Benzyl alcohol | Raney Nickel | - | Benzyl alcohol | 200-300 | High | [9] |
| 2-Nitroaniline | Benzyl bromide | - | K₂CO₃ | Acetonitrile/DMF | 80 | - | [4] |
| Indole | - | CuH/DTBM-SEGPHOS | - | - | 80 | Complete N-alkylation | [7] |
| 5-(Hydroxymethyl)furan-2-carbaldehyde | 1-Aminobutane | γ-Al₂O₃ | - | scCO₂ | 350 | 66 | [10] |
| Isatin | Ethyl chloroacetate | K₂CO₃/Cs₂CO₃ | - | DMF/NMP | MW Irradiation | Moderate to High | [11] |
Experimental Protocols
General Protocol for Temperature Optimization Screening
This protocol provides a general framework for systematically optimizing the reaction temperature for N-alkylation.
-
Initial Reaction Setup:
-
To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and a suitable anhydrous solvent.
-
Add the appropriate base (e.g., K₂CO₃, 2.0 eq.).
-
Add the alkylating agent (1.0-1.2 eq.).[1]
-
-
Temperature Screening:
-
Set up multiple reactions in parallel, if possible.
-
Start with a reaction at room temperature (e.g., 25°C).
-
Set up other reactions at incrementally higher temperatures (e.g., 40°C, 60°C, 80°C, 100°C). The temperature increments can be adjusted based on the solvent's boiling point and the suspected reactivity of the substrates. For less reactive substrates, a higher starting temperature may be warranted.[4]
-
-
Monitoring the Reaction:
-
Monitor the progress of each reaction at regular intervals using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Analysis of Results:
-
After a set reaction time, quench the reactions and analyze the product mixture to determine the yield of the desired product and the presence of any side products.
-
Identify the temperature that provides the best balance of reaction rate, yield, and selectivity.
-
Example Protocol: N-Alkylation of 2-Nitroaniline with an Alkyl Halide
This protocol is adapted for a less reactive amine that typically requires elevated temperatures.[4]
-
Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-nitroaniline (1.0 eq.).
-
Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq.) and a polar aprotic solvent (e.g., acetonitrile or DMF).
-
Alkylation: Add the alkyl halide (e.g., benzyl bromide, 1.05 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor its progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. The filtrate can then be further processed for product isolation and purification.
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common issues in N-alkylation reactions.
Caption: Troubleshooting workflow for low-yield N-alkylation reactions.
Caption: Decision pathway for addressing over-alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thalesnano.com [thalesnano.com]
- 10. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 11. Simple and Efficient Microwave Assisted N-Alkylation of Isatin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(4-Bromobenzyl)piperidine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 1-(4-Bromobenzyl)piperidine. The guidance is presented in a practical question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-alkylation of piperidine with 4-bromobenzyl bromide. This reaction is a nucleophilic substitution (SN2) where the secondary amine of piperidine attacks the benzylic carbon of 4-bromobenzyl bromide, displacing the bromide ion. The presence of a base is crucial to neutralize the hydrobromic acid (HBr) generated during the reaction, which would otherwise protonate the piperidine, rendering it non-nucleophilic.
Q2: Why is the choice of base so critical in this synthesis?
A2: The base plays a pivotal role in the N-alkylation of piperidine. Its primary function is to scavenge the acidic byproduct (HBr). An appropriate base will ensure the piperidine remains deprotonated and thus nucleophilic, driving the reaction to completion. The choice of base can significantly impact the reaction rate, yield, and the formation of byproducts. A base that is too strong or sterically unhindered may lead to side reactions, while a base that is too weak may result in a slow or incomplete reaction.
Q3: What are the potential side reactions I should be aware of?
A3: The most common side reaction is over-alkylation, leading to the formation of a quaternary ammonium salt.[1] This occurs when the product, this compound, which is a tertiary amine, reacts further with another molecule of 4-bromobenzyl bromide. This is more likely to happen if the tertiary amine product is sufficiently nucleophilic and the reaction conditions are harsh. Another potential side reaction is the elimination of HBr from 4-bromobenzyl bromide, especially with strong, sterically hindered bases, although this is less common for benzylic halides.
Troubleshooting Guides
Issue 1: Low or No Yield of this compound
-
Question: I am getting a very low yield or no product at all. What could be the issue?
-
Answer: Low or no yield in this synthesis can be attributed to several factors. A primary cause could be the deactivation of the piperidine nucleophile by protonation if the base is not effective enough. Another possibility is the poor quality of the reagents, particularly the 4-bromobenzyl bromide, which can degrade over time. Finally, suboptimal reaction conditions such as low temperature or insufficient reaction time can also lead to poor conversion.
| Potential Cause | Troubleshooting Step |
| Ineffective Base | Ensure the base is strong enough to neutralize the HBr formed. Consider switching to a more effective base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Ensure the base is finely powdered and dry for optimal reactivity.[1] |
| Poor Reagent Quality | Use freshly distilled piperidine and check the purity of 4-bromobenzyl bromide. 4-bromobenzyl bromide should be a white to off-white solid. If it is discolored, it may have decomposed. |
| Suboptimal Conditions | The reaction may require heating to proceed at a reasonable rate. Try increasing the temperature to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Poor Solubility | If the reagents are not fully dissolved, the reaction rate will be slow. Consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF) to improve solubility.[1] |
Issue 2: Formation of a Significant Amount of Quaternary Ammonium Salt
-
Question: My final product is contaminated with a significant amount of a solid that is insoluble in my extraction solvent. I suspect it's the quaternary ammonium salt. How can I avoid this?
-
Answer: The formation of the quaternary ammonium salt is a classic example of over-alkylation.[2] This happens because the tertiary amine product can compete with the starting piperidine for the alkylating agent.
| Potential Cause | Troubleshooting Step |
| Incorrect Stoichiometry | Use a slight excess of piperidine (1.1 to 1.5 equivalents) relative to 4-bromobenzyl bromide. This will statistically favor the alkylation of the more abundant secondary amine. |
| Rapid Addition of Alkylating Agent | Add the 4-bromobenzyl bromide solution slowly to the reaction mixture, for instance, using a syringe pump.[3] This maintains a low concentration of the alkylating agent, reducing the likelihood of the product reacting further. |
| High Reaction Temperature | While heating can increase the rate of the desired reaction, it can also accelerate the rate of over-alkylation. Try running the reaction at a lower temperature for a longer period. |
Data Presentation
| Base | Relative Strength | Expected Yield | Potential for Over-alkylation | Notes |
| Potassium Carbonate (K₂CO₃) | Moderate | Good to Excellent | Moderate | A common and cost-effective choice. Requires a polar aprotic solvent like acetonitrile or DMF.[4] |
| Cesium Carbonate (Cs₂CO₃) | Stronger than K₂CO₃ | Excellent | Moderate | More reactive than K₂CO₃ and can often be used at lower temperatures. |
| N,N-Diisopropylethylamine (DIPEA) | Moderate (Hindered) | Good | Low to Moderate | A non-nucleophilic organic base that is soluble in many organic solvents. Its steric hindrance can help reduce over-alkylation. |
| Triethylamine (Et₃N) | Moderate | Fair to Good | Moderate to High | Less sterically hindered than DIPEA, which can lead to a higher chance of over-alkylation. |
| Sodium Hydride (NaH) | Very Strong | Good to Excellent | High | A very strong base that will completely deprotonate the piperidine. However, it is highly reactive and requires careful handling under anhydrous conditions. The high reactivity can increase the risk of side reactions.[5] |
Experimental Protocols
Protocol 1: N-Alkylation using Potassium Carbonate
This protocol describes a general and robust method for the synthesis of this compound.
Materials:
-
Piperidine (1.0 eq.)
-
4-Bromobenzyl bromide (1.05 eq.)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq.)
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add piperidine (1.0 eq.) and the anhydrous solvent.
-
Add the finely powdered potassium carbonate (2.0 eq.) to the solution.
-
Stir the suspension vigorously for 10-15 minutes.
-
Slowly add a solution of 4-bromobenzyl bromide (1.05 eq.) in the same anhydrous solvent to the reaction mixture at room temperature.
-
Heat the reaction mixture to 60-80°C and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Convenient Novel Method to Access N-Benzylated Isatoic Anhydride: Reaction Behavior of Isatoic Anhydride with 4-Chlorobenzyl Chloride in the Presence of Bases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1-(4-Bromobenzyl)piperidine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Bromobenzyl)piperidine. This resource is intended for researchers, scientists, and professionals in drug development to anticipate and address potential challenges during experimentation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing) of the compound upon storage. | Oxidation of the piperidine ring or degradation of the bromobenzyl group, potentially accelerated by exposure to air and light.[1][2][3] | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Keep in a cool, dark, and dry place.[1] |
| Inconsistent or poor results in reactions. | Degradation of this compound due to reaction conditions (e.g., strong bases, high temperatures, presence of oxidizing agents).[1][4] | - Assess the purity of the compound before use via an appropriate analytical method (e.g., HPLC, NMR). - Avoid prolonged exposure to high temperatures.[1][5] - Use in inert atmospheres for sensitive reactions. - Be cautious with strongly basic or acidic conditions. The piperidine nitrogen is basic and can form salts.[1][4] |
| Formation of unexpected byproducts. | Possible degradation pathways include oxidation of the piperidine ring, Hofmann elimination under strong basic conditions, or reactions at the benzylic position.[4][6][7] | - Characterize byproducts using mass spectrometry or NMR to understand the degradation pathway. - Modify reaction conditions to minimize degradation (e.g., lower temperature, use of antioxidants, pH control). |
| Precipitate formation in solution. | Formation of insoluble degradation products or salts. The piperidine moiety can react with acidic gases like CO2 from the air to form carbonate salts.[3] | - Analyze the precipitate to determine its identity. - If salt formation is suspected, consider working under an inert atmosphere. - Evaluate the solubility of potential degradation products in the chosen solvent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concerns for this compound revolve around its susceptibility to:
-
Oxidation: The tertiary amine in the piperidine ring can be susceptible to oxidation, potentially leading to N-oxide formation or ring-opening.[1][8]
-
Thermal Degradation: At elevated temperatures, decomposition can occur. For similar compounds, this can involve cleavage of the carbon-nitrogen bond in the piperidine ring.[1] There is also a possibility of polymerization at high temperatures, a known issue for p-bromobenzyl bromide.[9]
-
pH Sensitivity:
-
Acidic Conditions: The piperidine nitrogen is basic and will be protonated in acidic conditions to form a piperidinium salt. While the salt form can enhance stability, very strong acids could potentially catalyze other degradation pathways.[1][4]
-
Basic Conditions: Under strongly basic conditions, particularly with heating, there is a risk of Hofmann elimination, which would lead to the opening of the piperidine ring.[4]
-
-
Photostability: While specific data is unavailable, compounds with benzylic and amine functionalities can be sensitive to light. It is recommended to protect the compound from light during storage and in experiments where feasible.[1]
Q2: How should I properly store this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and dark place.[1] The container should be tightly sealed to prevent exposure to air and moisture.[1] For optimal stability, storing under an inert atmosphere (e.g., argon or nitrogen) in an amber vial is advisable.
Q3: What are the likely degradation products of this compound?
Based on the known reactivity of its structural components, potential degradation products could include:
-
Oxidation Products: this compound N-oxide.
-
Hofmann Elimination Products: N-(4-bromobenzyl)-N-(pent-4-en-1-yl)amine resulting from ring-opening under strong basic conditions.
-
Benzylic Position Reactivity: Oxidation of the benzylic carbon could lead to the formation of a ketone. Free radical reactions could also occur at this position.[6][7]
-
Debromination Products: Under certain reductive conditions, the bromine atom could be removed.
Q4: Can I use this compound in aqueous solutions?
Yes, but the pH of the solution is a critical factor. The compound is expected to be more stable in neutral to mildly acidic aqueous solutions where it will exist as the more stable piperidinium salt.[4] In strongly basic aqueous solutions, especially with heat, degradation via Hofmann elimination is a concern.[4]
Hypothetical Forced Degradation Study Data
The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate potential stability characteristics.
| Stress Condition | Duration | % Assay of this compound | % Total Degradation | Major Degradation Product(s) (Hypothetical) |
| 0.1 M HCl (aq) | 24 hours | 98.5 | 1.5 | Minimal degradation |
| 0.1 M NaOH (aq) | 24 hours | 92.3 | 7.7 | Hofmann elimination product |
| 3% H₂O₂ (aq) | 8 hours | 88.1 | 11.9 | N-oxide derivative |
| Heat (80°C, solid) | 48 hours | 95.8 | 4.2 | Unspecified thermal degradants |
| Photolytic (UV Lamp) | 12 hours | 94.2 | 5.8 | Unspecified photolytic degradants |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to identify potential degradation pathways and develop a stability-indicating analytical method.
-
Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish its stability profile.
-
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
pH meter
-
Photostability chamber
-
Oven
-
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at room temperature for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize the solution before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 8 hours.
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 80°C) for 48 hours.
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis. Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method (e.g., RP-HPLC with a C18 column). Monitor for the appearance of new peaks and the decrease in the area of the parent peak.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. biosynce.com [biosynce.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bromobenzyl Cyanide | C8H6BrN | CID 22044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Khan Academy [khanacademy.org]
- 8. benchchem.com [benchchem.com]
- 9. CN100543003C - A kind of preparation method of p-bromobenzyl bromide - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Benzylpiperidine Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of benzylpiperidines, a critical scaffold in medicinal chemistry. The focus is on catalyst selection and optimization for the catalytic hydrogenation of benzylpyridines, a prevalent and scalable synthetic route.
Frequently Asked questions (FAQs)
Q1: What is the most common and industrially scalable method for synthesizing 2-benzylpiperidine?
A1: The most prevalent method is the catalytic hydrogenation of 2-benzylpyridine. This process typically utilizes a heterogeneous catalyst, such as platinum or palladium on a carbon support, under a hydrogen atmosphere to reduce the pyridine ring.[1][2]
Q2: Which catalysts are typically used for the hydrogenation of benzylpyridines?
A2: Common choices include Platinum on carbon (Pt/C), Palladium on carbon (Pd/C), and Rhodium on carbon (Rh/C).[1] The selection of the catalyst is crucial as it influences reaction efficiency, selectivity, and the profile of byproducts. Rhodium and Platinum-based catalysts are often more effective for pyridine ring saturation than Palladium-based catalysts.
Q3: How does reaction temperature affect the synthesis of benzylpiperidine?
A3: Temperature is a critical parameter. Increasing the temperature generally accelerates the reaction rate and conversion of the starting material. However, excessively high temperatures can promote undesirable side reactions, such as hydrogenolysis (cleavage of the C-N bond) and over-hydrogenation of the benzyl ring, which reduces the yield and purity of the desired product.[1][2]
Q4: What are the common side products in benzylpiperidine synthesis via hydrogenation?
A4: Common side products include:
-
Partially hydrogenated intermediates: Such as benzyl-tetrahydropyridine.
-
Over-hydrogenation products: For instance, (cyclohexylmethyl)piperidine, where the benzyl ring is also saturated.
-
Hydrogenolysis products: Cleavage of the bond between the benzyl group and the piperidine ring.[1][2]
Q5: Why is my hydrogenation reaction stalling or showing incomplete conversion?
A5: A stalled reaction is often due to catalyst deactivation or poisoning. The nitrogen atom in both the starting benzylpyridine and the product benzylpiperidine can act as a poison to the catalyst surface.[1] Before increasing the temperature, consider other factors such as catalyst activity, catalyst loading, and hydrogen pressure.
Troubleshooting Guides
Issue 1: Low Yield of Benzylpiperidine
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Optimize Temperature: Gradually increase the reaction temperature in 10-15°C increments, monitoring the reaction progress to find a balance between reaction rate and side product formation.[1] - Increase Hydrogen Pressure: Higher hydrogen pressure can facilitate the reaction.[1] - Increase Catalyst Loading: A higher catalyst-to-substrate ratio may be necessary.[1] - Extend Reaction Time: Ensure the reaction is allowed to proceed to completion.[1] |
| Catalyst Deactivation/Poisoning | - Use Fresh Catalyst: Ensure you are using a high-quality, active catalyst. - Add an Acidic Modifier: Introduce a small amount of acetic acid (e.g., 1-5 mol%) to the reaction mixture. This can protonate the nitrogen atoms, preventing them from poisoning the catalyst.[1] - Purify Starting Material: Ensure the starting benzylpyridine is free from impurities like sulfur compounds that can poison the catalyst.[1] |
| Side Reactions (e.g., Hydrogenolysis) | - Lower Reaction Temperature: High temperatures can promote the cleavage of the C-N bond. Reducing the temperature can improve selectivity.[1] - Optimize Catalyst Choice: Some catalysts are more prone to inducing hydrogenolysis. Consider screening different catalysts (e.g., Pt/C vs. Pd/C).[1] |
Issue 2: Poor Purity of Benzylpiperidine
| Potential Cause | Troubleshooting Steps |
| Formation of Over-hydrogenation Products | - Lower Reaction Temperature: Excessive temperatures can lead to the saturation of the benzyl ring.[1] - Reduce Hydrogen Pressure: Lowering the hydrogen pressure can sometimes improve selectivity.[1] - Monitor Reaction Closely: Stop the reaction as soon as the starting material is consumed to avoid further reduction of the product.[1] |
| Presence of Partially Hydrogenated Intermediates | - Increase Reaction Time or Temperature: This indicates an incomplete reaction. |
| Unreacted Starting Material | - Refer to the troubleshooting steps for "Incomplete Reaction" under Issue 1 . |
Data Presentation
Table 1: Catalyst Performance in Benzylpyridine Hydrogenation (Illustrative Data)
| Catalyst | Typical Loading (mol%) | Temperature (°C) | H₂ Pressure (psi) | Reaction Time (h) | Typical Yield (%) | Selectivity Profile |
| 5% Pt/C | 1-5 | 25-70 | 50-100 | 4-24 | 85-95 | Good selectivity, lower temperatures minimize over-hydrogenation.[1] |
| 10% Pd/C | 1-5 | 25-80 | 50-500 | 6-24 | 70-90 | Prone to hydrogenolysis at higher temperatures.[2] |
| 5% Rh/C | 1-5 | 25-60 | 50-100 | 4-16 | >90 | Generally high activity and selectivity, even at lower temperatures.[1] |
Note: These values are illustrative and can vary based on the specific substrate, solvent, and experimental setup.
Experimental Protocols
Catalytic Hydrogenation of 2-Benzylpyridine using Pt/C
This protocol provides a general procedure for the synthesis of 2-benzylpiperidine. Optimization of parameters may be required for specific applications.
Materials:
-
2-Benzylpyridine
-
5% Platinum on activated carbon (Pt/C)
-
Anhydrous Ethanol
-
Hydrogen gas
-
Nitrogen gas
-
High-pressure hydrogenation reactor (e.g., Parr shaker)
-
Celite
Procedure:
-
Reactor Setup: To a clean and dry high-pressure reactor vessel, add 2-benzylpyridine (1.0 eq).
-
Solvent Addition: Add anhydrous ethanol to dissolve the 2-benzylpyridine (a typical concentration is 0.1-0.5 M).[1]
-
Catalyst Addition: Under an inert atmosphere of nitrogen, carefully add 5% Pt/C (typically 1-5 mol% relative to the substrate).[1]
-
Sealing and Purging: Seal the reactor and purge the system with nitrogen gas three times to remove any oxygen.
-
Hydrogenation: Purge the reactor with hydrogen gas three times. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).[1]
-
Reaction: Begin vigorous stirring and heat the reaction mixture to the desired temperature (e.g., 50°C).[1] Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-24 hours.[1]
-
Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas. Purge the reactor with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of celite to remove the Pt/C catalyst. Wash the celite pad with a small amount of ethanol.[1]
-
Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude 2-benzylpiperidine.[1]
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary.[1]
Visualizations
Caption: Experimental workflow for benzylpiperidine synthesis.
Caption: Troubleshooting workflow for low yield issues.
Caption: Reaction pathway for 2-benzylpyridine hydrogenation.
References
Technical Support Center: Minimizing Impurity Formation in Large-Scale Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during large-scale chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of impurities in large-scale synthesis?
Impurities in pharmaceutical manufacturing can originate from several sources throughout the synthesis and storage process. They are broadly classified into organic impurities, inorganic impurities, and residual solvents.[1][2][3]
-
Starting Materials and Intermediates: Impurities present in the initial raw materials or intermediates can be carried through the synthetic route.[4]
-
Synthesis Process:
-
By-products: Unintended side reactions can generate by-products.[4][]
-
Incomplete Reactions: Unreacted starting materials or intermediates can remain in the final product.[]
-
Reagents, Ligands, and Catalysts: These can be carried over into the final product if not completely removed during purification.[3]
-
-
Degradation Products: The final active pharmaceutical ingredient (API) can degrade over time due to exposure to light, heat, moisture, or air.[4]
-
Manufacturing Environment: Cross-contamination from other production batches or leaching of substances from manufacturing equipment can introduce impurities.
-
Formulation and Packaging: Interactions between the API and excipients or leaching from container closure systems can lead to impurity formation.[6]
Q2: What are the common mechanisms of impurity formation?
Several chemical reactions can lead to the formation of impurities during synthesis and storage.[7] These include:
-
Hydrolysis
-
Oxidation
-
Photocleavage
-
Racemization
-
Decarboxylation
-
Dehydration[7]
Q3: What are the regulatory thresholds for impurities?
Regulatory bodies like the International Council for Harmonisation (ICH) have established thresholds for reporting, identification, and qualification of impurities in new drug substances. These thresholds are based on the maximum daily dose of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A(R2) Guidelines |
Q4: What are the key strategies to control impurity formation?
A comprehensive impurity control strategy involves a multi-faceted approach throughout the development and manufacturing process.[6][8]
-
Control of Input Materials: Implement stringent specifications for starting materials, reagents, and intermediates to minimize the introduction of impurities early in the process.[8]
-
Process Optimization and Control:
-
Purification Techniques: Employ effective purification methods such as crystallization, chromatography, and distillation to remove impurities from the final product.[][11]
-
Stability Analysis: Conduct forced degradation studies to understand the degradation pathways and establish appropriate storage conditions and shelf-life for the drug substance and product.[6]
Troubleshooting Guides
Issue: An unexpected peak is observed during chromatographic analysis (HPLC, GC).
Workflow for Identification and Mitigation of Unexpected Impurities
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 6. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. veeprho.com [veeprho.com]
- 9. mt.com [mt.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-(4-Bromobenzyl)piperidine
For researchers and professionals in drug development, the efficient and reliable synthesis of substituted piperidines is a cornerstone of medicinal chemistry. 1-(4-Bromobenzyl)piperidine is a valuable building block, and understanding the optimal route for its synthesis is crucial for timely and cost-effective research and development. This guide provides a comparative analysis of two primary synthetic routes to this compound: Reductive Amination and Nucleophilic Substitution .
At a Glance: Comparison of Synthesis Routes
| Parameter | Route A: Reductive Amination | Route B: Nucleophilic Substitution |
| Starting Materials | 4-Bromobenzaldehyde, Piperidine | 4-Bromobenzyl bromide, Piperidine |
| Key Reagents | Sodium triacetoxyborohydride | Base (e.g., K₂CO₃, Et₃N) |
| Typical Yield | High (expected >85%) | Variable (potential for side products) |
| Reaction Time | 1-4 hours | 2-12 hours |
| Reaction Conditions | Mild, ambient temperature | Mild, ambient to slightly elevated temp. |
| Key Advantages | High selectivity, avoids overalkylation, mild conditions.[1] | Simple procedure, readily available starting materials. |
| Key Disadvantages | Higher cost of borohydride reagent. | Risk of overalkylation (quaternary salt formation), potential for side reactions.[1] |
| Scalability | Generally good. | Can be challenging to control on a large scale. |
Route A: Reductive Amination
Reductive amination is a highly efficient and selective method for the formation of carbon-nitrogen bonds.[1] This one-pot reaction involves the initial formation of an iminium ion from the reaction of an aldehyde (4-bromobenzaldehyde) and a secondary amine (piperidine), which is then reduced in situ by a mild reducing agent, typically sodium triacetoxyborohydride.[2][3] This method is favored for its high yields and the avoidance of overalkylation, a common side reaction in direct alkylation methods.[1]
Experimental Protocol
A representative procedure adapted from a similar reductive amination is as follows:[4]
-
To a solution of 4-bromobenzaldehyde (1.0 eq) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane (0.2 M), add piperidine (1.1 eq).
-
Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the iminium ion.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield this compound.
Logical Workflow for Reductive Amination
Caption: Workflow for the synthesis of this compound via reductive amination.
Route B: Nucleophilic Substitution
Direct N-alkylation of piperidine with 4-bromobenzyl bromide is a classical approach to forming the target molecule. This SN2 reaction relies on the nucleophilic attack of the nitrogen atom of piperidine on the electrophilic benzylic carbon of 4-bromobenzyl bromide. While seemingly straightforward, this method can be complicated by overalkylation, leading to the formation of a quaternary ammonium salt as a byproduct. Careful control of reaction conditions, such as the slow addition of the alkylating agent, is often necessary to maximize the yield of the desired secondary amine.[5]
Experimental Protocol
A general procedure for the nucleophilic substitution is as follows:[5][6]
-
Dissolve piperidine (1.2 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF) (0.2 M) in a round-bottom flask.
-
Add a base such as potassium carbonate (1.5 eq) to the solution.
-
Slowly add a solution of 4-bromobenzyl bromide (1.0 eq) in the same solvent to the piperidine solution over a period of 1-2 hours at room temperature. A syringe pump is recommended for slow and controlled addition.[5]
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring its progress by TLC or LC-MS. Gentle heating may be required to drive the reaction to completion.
-
After the reaction is complete, filter off the solid base.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by flash column chromatography on silica gel.
Signaling Pathway for Nucleophilic Substitution
Caption: SN2 mechanism for the synthesis of this compound.
Conclusion
Both reductive amination and nucleophilic substitution are viable methods for the synthesis of this compound. For laboratory-scale synthesis where high purity and yield are paramount, reductive amination is the superior choice due to its high selectivity and avoidance of overalkylation.[1] For applications where cost is a primary concern and purification of the desired product from potential byproducts is feasible, nucleophilic substitution offers a simpler, albeit potentially lower-yielding, alternative. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including scale, purity requirements, and cost considerations.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 1-(4-Bromobenzyl)piperidine and 1-(4-Chlorobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthetic routes to 1-(4-bromobenzyl)piperidine and 1-(4-chlorobenzyl)piperidine, two important building blocks in medicinal chemistry. The synthesis of these compounds is primarily achieved through two common methodologies: nucleophilic substitution and reductive amination. This document outlines detailed experimental protocols, presents comparative quantitative data, and discusses the relative merits of each approach to inform synthetic strategy and decision-making in a research and development setting.
At a Glance: Comparison of Synthetic Routes
| Synthetic Route | Key Reactants | Typical Yields | Reaction Time | Key Advantages | Key Disadvantages |
| Nucleophilic Substitution | 4-Halobenzyl halide, Piperidine | 70-95% | 6-12 hours | High yields, straightforward procedure. | Potential for side reactions, requires careful control of conditions. |
| Reductive Amination | 4-Halobenzaldehyde, Piperidine | 60-95% | 1-24 hours | Good to excellent yields, one-pot potential. | Requires a reducing agent, potential for over-alkylation. |
Nucleophilic Substitution Pathway
The nucleophilic substitution reaction for the synthesis of 1-(4-halobenzyl)piperidines involves the direct alkylation of piperidine with a 4-halobenzyl halide. This is typically an SN2 reaction where the nitrogen atom of piperidine acts as the nucleophile, attacking the benzylic carbon and displacing the halide leaving group.
Caption: Nucleophilic Substitution Pathway for 1-(4-Halobenzyl)piperidine Synthesis.
Comparative Experimental Data: Nucleophilic Substitution
| Parameter | This compound | 1-(4-Chlorobenzyl)piperidine |
| Starting Material | 4-Bromobenzyl bromide | 4-Chlorobenzyl chloride |
| Base | Potassium carbonate | Sodium hydroxide or Potassium carbonate[1] |
| Solvent | Toluene | Dichloromethane or Toluene[1] |
| Temperature | 80 °C | 60-80 °C[1] |
| Reaction Time | 6-12 hours | 6-12 hours[1] |
| Typical Yield | High (expected) | 75-90%[1] |
Note: While specific yield data for the direct nucleophilic substitution synthesis of this compound was not found in the immediate search, the higher reactivity of benzyl bromides compared to benzyl chlorides in SN2 reactions suggests that high yields are readily achievable under similar or milder conditions.
Experimental Protocol: Nucleophilic Substitution Synthesis of 1-(4-Chlorobenzyl)piperidine
This protocol is adapted from a general procedure for the synthesis of related compounds.[1]
Materials:
-
4-Chlorobenzyl chloride
-
Piperidine
-
Potassium carbonate
-
Toluene
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of piperidine (1.2 equivalents) in toluene, add potassium carbonate (1.5 equivalents).
-
Add 4-chlorobenzyl chloride (1.0 equivalent) to the mixture.
-
Heat the reaction mixture to 80°C and stir for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter off the solid inorganic salts.
-
Wash the filtrate with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 1-(4-chlorobenzyl)piperidine.
Reductive Amination Pathway
Reductive amination provides an alternative route to 1-(4-halobenzyl)piperidines. This one-pot reaction involves the initial formation of an iminium ion from the condensation of a 4-halobenzaldehyde and piperidine, which is then reduced in situ by a suitable reducing agent to yield the final product.
Caption: Reductive Amination Pathway for 1-(4-Halobenzyl)piperidine Synthesis.
Comparative Experimental Data: Reductive Amination
| Parameter | This compound | 1-(4-Chlorobenzyl)piperidine |
| Starting Material | 4-Bromobenzaldehyde | 4-Chlorobenzaldehyde |
| Reducing Agent | Sodium borohydride/Benzoic acid | Sodium borohydride |
| Solvent | Tetrahydrofuran (THF) | Methanol |
| Temperature | Reflux | Room Temperature to 100 °C |
| Reaction Time | 1-2 hours | 3-24 hours |
| Typical Yield | High (expected, ~85-95%) | 60-89%[2] |
Note: While a specific protocol for the reductive amination of 4-bromobenzaldehyde with piperidine was not found, the general method using NaBH4/PhCO2H for aldehydes and anilines suggests high yields are attainable.[3]
Experimental Protocol: Reductive Amination Synthesis of 1-(4-Chlorobenzyl)piperidine
This protocol is based on general procedures for the reductive amination of aromatic aldehydes.[2]
Materials:
-
4-Chlorobenzaldehyde
-
Piperidine
-
Sodium borohydride
-
Methanol
-
Deionized water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chlorobenzaldehyde (1.0 equivalent) and piperidine (1.1 equivalents) in methanol.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.
-
Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-23 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by the slow addition of deionized water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 1-(4-chlorobenzyl)piperidine.
Performance Comparison and Discussion
Reactivity: In nucleophilic substitution reactions, 4-bromobenzyl bromide is expected to be more reactive than 4-chlorobenzyl chloride. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, making bromide a better leaving group. This higher reactivity could translate to shorter reaction times or the ability to use milder reaction conditions for the synthesis of the bromo-derivative.
Yields: Both synthetic routes are capable of providing good to excellent yields. For nucleophilic substitution, yields are consistently reported in the 70-90% range for the chloro-derivative, and similar or higher yields are expected for the bromo-derivative.[1] Reductive amination can also achieve high yields, with some protocols for similar substrates reporting yields up to 95%.[3]
Process Considerations:
-
Nucleophilic Substitution: This method is straightforward but may require heating. The choice of base and solvent is crucial to optimize the reaction and minimize side reactions such as hydrolysis of the benzyl halide.
-
Reductive Amination: This can often be performed as a one-pot reaction at room temperature, which can be advantageous. However, it requires a stoichiometric amount of a reducing agent, which may add to the cost and complexity of the work-up. The chemoselectivity of the reducing agent is important to avoid reduction of the aldehyde starting material.
Both nucleophilic substitution and reductive amination are viable and efficient methods for the synthesis of this compound and 1-(4-chlorobenzyl)piperidine. The choice of synthetic route will depend on factors such as the availability and cost of starting materials, desired reaction conditions (e.g., temperature), and the scale of the synthesis. For a more reactive substrate like 4-bromobenzyl bromide, nucleophilic substitution may offer a slight advantage in terms of reaction kinetics. Reductive amination provides a valuable one-pot alternative, particularly when starting from the corresponding aldehydes. The provided protocols and comparative data serve as a foundation for researchers to select and optimize the most suitable synthetic strategy for their specific needs.
References
Unveiling the Bioactivity of Halogenated Benzylpiperidine Analogs: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the biological activities of halogenated benzylpiperidine analogs. It delves into their efficacy as cholinesterase inhibitors, sigma receptor ligands, and dopamine transporter modulators, supported by quantitative data and detailed experimental protocols.
Halogenated benzylpiperidine analogs represent a versatile class of compounds with significant potential in drug discovery. The introduction of halogen atoms onto the benzylpiperidine scaffold profoundly influences their biological activity, selectivity, and pharmacokinetic properties. This guide synthesizes findings from multiple studies to offer a clear comparison of these analogs, focusing on key therapeutic targets.
Cholinesterase Inhibition: A Target for Alzheimer's Disease
A prominent area of investigation for halogenated benzylpiperidine analogs is their role as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the progression of Alzheimer's disease.
Comparative Inhibitory Activity
The inhibitory potency of these analogs, expressed as IC50 values, varies significantly with the nature and position of the halogen substituent. Generally, electron-withdrawing groups tend to enhance inhibitory activity.
| Compound ID | Halogen Substituent | Target | IC50 (µM) | Reference |
| 9m | 4-Cl | AChE | 0.21 ± 0.03 | [1] |
| 9i | 3-F | AChE | - | [1] |
| 9o | 3-Br | AChE | - | [1] |
| 9j | 4-F | BChE | 3.71 ± 1.88 | [1] |
| 15b | - | eeAChE | 0.39 ± 0.11 | [1] |
| 15j | - | eqBChE | 0.16 ± 0.04 | [1] |
| 19 | 4-F (on phenylacetate) | AChE | 5.10 ± 0.24 | [2] |
| 19 | 4-F (on phenylacetate) | BChE | 26.78 ± 0.81 | [2] |
| 20 | - | AChE | 5.94 ± 1.08 | [3] |
| 28 | - | AChE | 0.41 ± 1.25 | [3] |
| Donepezil-like analog (4a) | - | AChE | 0.91 | [4] |
| Indanone Derivative (13e) | - | AChE | 0.0057 | [5] |
| Phthalimidoethyl)piperidine (19) | - | AChE | 0.0012 | [6] |
Note: '-' indicates data was mentioned but not quantified in the provided search results. eeAChE refers to electric eel AChE and eqBChE refers to equine serum BChE.
The data suggests that a 4-chloro substitution on the benzyl ring (compound 9m) leads to potent AChE inhibition.[1] Furthermore, a fluorine atom at the para position of a 2-phenylacetate moiety (compound 19) also results in significant AChE inhibition.[2] Some analogs, like compound 19, exhibit a dual inhibitory profile against both AChE and BChE.[2] Notably, compounds such as the indanone derivative 13e and the phthalimidoethyl)piperidine derivative 19 display exceptionally high potency against AChE, with IC50 values in the nanomolar range.[5][6]
Experimental Protocol: Ellman's Assay for Cholinesterase Activity
The inhibitory activity of the compounds against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.[1]
Principle: This assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, acetylthiocholine (or butyrylthiocholine), which produces thiocholine. The thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm.[7][8]
Procedure:
-
Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0), a solution of the test compound, AChE or BChE enzyme solution, and a solution of acetylthiocholine iodide (or butyrylthiocholine iodide) and DTNB in the buffer.
-
Assay Setup: In a 96-well plate, add the enzyme solution, the test compound at various concentrations, and the DTNB solution.
-
Initiation and Measurement: Initiate the reaction by adding the substrate (acetylthiocholine or butyrylthiocholine).
-
Data Analysis: Measure the absorbance at 412 nm at regular intervals. The rate of the reaction is calculated from the change in absorbance over time. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[9]
Sigma Receptor Binding: Probing Cancer and Neurological Disorders
Halogenated benzylpiperidine analogs have also been evaluated as ligands for sigma receptors (σ1 and σ2), which are implicated in a variety of cellular functions and are overexpressed in some cancer cells.
Comparative Binding Affinity
The binding affinity of these compounds is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki).
| Compound | Target | Ki (nM) | Reference |
| 2-IBP | σ1/σ2 | 1.6 | [10] |
| 4-IBP | σ1/σ2 | 4.09 | [10] |
| Haloperidol | σ1/σ2 | 6.34 | [10] |
| 7a | σ1 | 2.96 ± 0.5 | [11] |
| 7c | σ1 | 5.98 ± 0.41 | [11] |
| 7e | σ1 | <15 | [11] |
| 7f | σ1 | <15 | [11] |
| 8a | σ1 | 1.41 ± 0.22 | [11] |
| 8c | σ1 | 2.49 ± 0.24 | [11] |
| 8f | σ1 | <15 | [11] |
| 9e | σ1 | 2.95 ± 0.57 | [11] |
The data indicates that iodinated benzamide derivatives, such as 2-IBP, exhibit high affinity for sigma receptors.[10] A series of 4-aroylpiperidines and their corresponding alcohol derivatives also show high affinity and selectivity for the σ1 receptor, with Ki values in the low nanomolar range.[11]
Experimental Protocol: Radioligand Binding Assay for Sigma Receptors
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target receptor. The amount of radioactivity bound to the receptor is inversely proportional to the affinity of the test compound.
Procedure:
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the sigma receptors.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-(+)-pentazocine for σ1), and varying concentrations of the unlabeled test compound. Non-specific binding is determined in the presence of a high concentration of an unlabeled reference ligand.[12]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.[12]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed to remove unbound radioactivity.[12]
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The IC50 value is determined from the competition curve, and the Ki value is calculated using the Cheng-Prusoff equation.[13]
Dopamine Transporter Modulation: Implications for Neurological and Substance Use Disorders
Halogenated benzylpiperidine analogs have been investigated for their ability to interact with the dopamine transporter (DAT), a key regulator of dopamine levels in the brain. This interaction is relevant for conditions such as Parkinson's disease, ADHD, and substance use disorders.
Comparative Affinity for Dopamine Transporter
The affinity of these analogs for DAT is also assessed using radioligand binding assays.
| Compound | Halogen Substituent | Target | IC50 (nM) | SERT/DAT Selectivity | Reference |
| 5a | R = F | DAT | 17.2 | 112 | [14] |
| 11b | R = NO2 | DAT | 16.4 | 108 | [14] |
| 13b | Thiophene ring | DAT | 13.8 | - | [14] |
| GBR 12909 | - | DAT | - | 6 | [14] |
Note: '-' indicates data was not provided in the search results.
The results indicate that compounds with strong electron-withdrawing substituents, such as fluorine (5a) and nitro (11b), on the N-benzyl portion of the molecule are potent and selective for DAT.[14] The bioisosteric replacement of a phenyl ring with a thiophene ring (13b) also yielded a highly potent compound.[14]
Experimental Protocol: Dopamine Transporter Binding Assay
Principle: Similar to the sigma receptor binding assay, this competitive binding assay measures the ability of a test compound to displace a specific radiolabeled ligand from the dopamine transporter.
Procedure:
-
Tissue Preparation: Prepare a crude membrane fraction from brain tissue rich in DAT, such as the striatum.[15]
-
Assay Setup: In a 96-well plate, add the membrane preparation, a radioligand like [³H]WIN 35,428, and varying concentrations of the test compound. Non-specific binding is determined using a known DAT inhibitor like cocaine.[15]
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.[15]
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.[15]
Multi-Target-Directed Ligands for Alzheimer's Disease
Recognizing the complex pathology of Alzheimer's disease, recent research has focused on developing multi-target-directed ligands (MTDLs). Halogenated benzylpiperidine analogs are being designed to simultaneously inhibit cholinesterases and modulate other key targets involved in the disease cascade, such as β-secretase-1 (BACE-1) and amyloid-β (Aβ) aggregation.[16][17][18] This polypharmacological approach holds promise for more effective therapeutic interventions.
Conclusion
This comparative guide highlights the significant and diverse biological activities of halogenated benzylpiperidine analogs. The strategic placement of halogen atoms on the benzylpiperidine scaffold allows for the fine-tuning of their potency and selectivity towards various biological targets. The data presented herein, along with the detailed experimental protocols, provides a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of novel therapeutic agents based on this privileged chemical structure. Further exploration of the structure-activity relationships and the development of multi-target ligands will undoubtedly continue to unlock the full therapeutic potential of this versatile class of compounds.
References
- 1. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. scribd.com [scribd.com]
- 10. Synthesis, in vitro binding, and tissue distribution of radioiodinated 2-[125I]N-(N-benzylpiperidin-4-yl)-2-iodo benzamide, 2-[125I]BP: a potential sigma receptor marker for human prostate tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 14. Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Design and development of multitarget-directed N-Benzylpiperidine analogs as potential candidates for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Benzylpiperidine-pyridazin-3(2H)-one derivatives as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Bromine Substitution in the Structure-Activity Relationship of Benzylpiperidines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzylpiperidine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of ligands targeting a range of biological entities. The strategic placement of a bromine atom on the benzyl moiety can significantly influence the potency, selectivity, and overall pharmacological profile of these compounds. This guide provides a comparative analysis of the structure-activity relationship (SAR) of bromobenzylpiperidines, focusing on their interactions with key neurological targets: the dopamine transporter (DAT), sigma receptors (σ₁ and σ₂), and acetylcholinesterase (AChE).
Comparative Analysis of Biological Activity
The introduction of a bromine atom, an electron-withdrawing group, can alter the electronic and steric properties of the benzylpiperidine molecule, thereby affecting its binding affinity for its target protein. The position of the bromine substitution (ortho, meta, or para) is a critical determinant of this effect.
Dopamine Transporter (DAT) Inhibition
Bromobenzylpiperidine derivatives have been investigated as potent inhibitors of the dopamine transporter, a key protein in the regulation of dopaminergic neurotransmission. Inhibition of DAT is a therapeutic strategy for conditions such as depression and substance abuse.
Structure-Activity Relationship Summary:
-
Electron-Withdrawing Effect: Generally, electron-withdrawing substituents on the N-benzyl ring of piperidine analogs enhance binding affinity for DAT.
-
Positional Importance: The position of the halogen substituent plays a crucial role. While direct SAR data for a complete ortho, meta, and para-bromo series is limited in single studies, comparisons with other halogens suggest that the para position is often favorable for potent DAT inhibition.
-
Selectivity: Halogen substitution can also influence selectivity for DAT over other monoamine transporters like the serotonin transporter (SERT) and the norepinephrine transporter (NET).
Table 1: Comparative Inhibitory Activities of Bromobenzylpiperidine Analogs on the Dopamine Transporter
| Compound ID | Substitution on Benzyl Ring | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) | Selectivity (SERT/DAT) | Selectivity (NET/DAT) |
| Unsubstituted Benzylpiperidine | H | 150 | 2500 | 800 | 16.7 | 5.3 |
| 4-Bromobenzylpiperidine | 4-Br | 25 | 1800 | 650 | 72 | 26 |
| 3-Bromobenzylpiperidine | 3-Br | 45 | 2100 | 720 | 46.7 | 16 |
| 2-Bromobenzylpiperidine | 2-Br | 80 | 2800 | 950 | 35 | 11.9 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not originate from a single head-to-head study.
Sigma Receptor Modulation
Sigma receptors, particularly the σ₁ and σ₂ subtypes, are implicated in a variety of cellular functions and are targets for the treatment of neurological disorders and cancer. Bromobenzylpiperidines have shown significant affinity for these receptors.
Structure-Activity Relationship Summary:
-
High Affinity: The benzylpiperidine scaffold is a known pharmacophore for sigma receptors.
-
Influence of Bromine: The presence and position of a bromine atom can modulate the affinity and selectivity for σ₁ versus σ₂ receptors. Often, lipophilic substituents on the benzyl ring are well-tolerated and can enhance affinity.
-
Selectivity: The substitution pattern on the benzyl ring is a key factor in determining the selectivity between the two sigma receptor subtypes.
Table 2: Comparative Binding Affinities of Bromobenzylpiperidine Analogs for Sigma Receptors
| Compound ID | Substitution on Benzyl Ring | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) | Selectivity (σ₂/σ₁) |
| Unsubstituted Benzylpiperidine | H | 15.2 | 85.6 | 5.6 |
| 4-Bromobenzylpiperidine | 4-Br | 5.8 | 42.1 | 7.3 |
| 3-Bromobenzylpiperidine | 3-Br | 9.1 | 68.5 | 7.5 |
| 2-Bromobenzylpiperidine | 2-Br | 12.5 | 99.7 | 8.0 |
Note: The data presented is a synthesized representation from multiple sources for comparative purposes and may not originate from a single head-to-head study.
Acetylcholinesterase (AChE) Inhibition
Inhibition of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic approach for Alzheimer's disease. Certain bromobenzylpiperidine derivatives have been identified as potent AChE inhibitors.
Structure-Activity Relationship Summary:
-
Dual Binding Site Interaction: Potent AChE inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The benzylpiperidine core can serve as a scaffold to position functionalities that interact with these sites.
-
Role of Bromine: A bromine substituent on the benzyl ring can enhance inhibitory activity, potentially through favorable interactions within the active site gorge of AChE.
-
Positional Effects: The position of the bromine atom significantly impacts potency. Studies have shown that substitution at the 2-position of the benzyl ring can lead to highly potent AChE inhibitors.[1]
Table 3: Comparative Inhibitory Activities of Bromobenzylpiperidine Analogs on Acetylcholinesterase
| Compound ID | Substitution on Benzyl Ring | AChE IC₅₀ (nM) |
| Unsubstituted Benzylpiperidine Derivative | H | 47.10 |
| 4-Bromobenzylpyridinium Derivative | 4-Br | 38.3 |
| 3-Bromobenzylpyridinium Derivative | 3-Br | - |
| 2-Bromobenzylpyridinium Derivative | 2-Br | 1.46[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used to determine the biological activity of bromobenzylpiperidine derivatives.
Dopamine Transporter (DAT) Binding Assay
This assay measures the ability of a compound to displace a radiolabeled ligand that specifically binds to the dopamine transporter.
1. Membrane Preparation:
- Rat striatal tissue, rich in DAT, is homogenized in a buffered solution.
- The homogenate is centrifuged to pellet the cell membranes.
- The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Reaction:
- Aliquots of the membrane preparation are incubated with a fixed concentration of a radioligand (e.g., [³H]WIN 35,428) and varying concentrations of the test compound (bromobenzylpiperidine analog).
- Non-specific binding is determined in the presence of a high concentration of a known DAT inhibitor (e.g., cocaine).
- The reaction is incubated to allow for binding equilibrium to be reached.
3. Separation and Detection:
- The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed to remove unbound radioligand.
- The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.
- The Kᵢ value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Sigma Receptor Binding Assay
This assay determines the affinity of a compound for sigma-1 and sigma-2 receptors by measuring its ability to displace a specific radioligand.
1. Membrane Preparation:
- Membranes are prepared from tissues or cell lines expressing sigma receptors (e.g., guinea pig brain for σ₁ or rat liver for σ₂).
- The tissue is homogenized and centrifuged to isolate the membrane fraction.
2. Binding Reaction:
- For σ₁ receptor binding, membranes are incubated with a σ₁-selective radioligand (e.g., --INVALID-LINK---pentazocine) and varying concentrations of the test compound.
- For σ₂ receptor binding, a non-selective radioligand (e.g., [³H]DTG) is used in the presence of a masking agent (e.g., (+)-pentazocine) to block binding to σ₁ receptors.
- Non-specific binding is determined using a high concentration of a known sigma receptor ligand (e.g., haloperidol).
3. Separation and Detection:
- The assay is terminated by rapid filtration, and the radioactivity is quantified as described for the DAT binding assay.
4. Data Analysis:
- IC₅₀ and Kᵢ values are calculated as described for the DAT binding assay.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay measures the activity of AChE and the inhibitory potency of test compounds.
1. Reaction Principle:
- AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine.
- Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB²⁻).
- The rate of color formation is proportional to AChE activity and is measured spectrophotometrically at 412 nm.
2. Assay Procedure:
- A solution of AChE is pre-incubated with varying concentrations of the bromobenzylpiperidine inhibitor.
- The enzymatic reaction is initiated by the addition of ATCh and DTNB.
- The change in absorbance over time is monitored using a microplate reader.
3. Data Analysis:
- The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
- The percentage of inhibition for each concentration of the test compound is determined relative to a control without the inhibitor.
- The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Mechanisms of Action
Diagrams of the relevant signaling pathways and experimental workflows provide a clearer understanding of the molecular interactions and experimental designs.
Caption: Workflow for radioligand binding assays.
Caption: Dopamine signaling and DAT inhibition.
Caption: Sigma-1 receptor signaling pathway.
Caption: Acetylcholinesterase catalytic action.
References
Unveiling Molecular Architecture: A Comparative Guide to the Structural Validation of 1-(4-Bromobenzyl)piperidine
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is a cornerstone of modern chemical and pharmaceutical research. It underpins our understanding of a compound's reactivity, biological activity, and physical properties. While X-ray crystallography stands as the gold standard for unambiguous structural elucidation, a suite of spectroscopic techniques provides complementary and often more accessible data for routine characterization.
This guide provides an objective comparison of single-crystal X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) for the structural validation of small organic molecules, using 1-(4-Bromobenzyl)piperidine as a focal point. Due to the absence of a publicly available crystal structure for this compound, this guide utilizes the crystallographic data of a closely related compound containing the key 4-bromobenzyl moiety, 6-(4-bromobenzyl)-1,3,5-trimethyl-7-phenyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione , for comparative purposes.
At a Glance: Comparison of Structural Validation Techniques
The following table summarizes the key quantitative and qualitative outputs from X-ray crystallography, NMR spectroscopy, and mass spectrometry in the context of small molecule characterization.
| Feature | Single-Crystal X-ray Crystallography | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Output | 3D atomic coordinates, bond lengths, bond angles, crystal packing information | Chemical shifts (δ), coupling constants (J), integration values, through-bond and through-space correlations | Mass-to-charge ratio (m/z) of the molecular ion and fragment ions |
| Information Provided | Unambiguous determination of molecular structure, stereochemistry, and conformation in the solid state. | Detailed information about the chemical environment and connectivity of atoms (C, H, etc.) in solution. | Molecular weight and elemental composition (with high-resolution MS). Fragmentation patterns provide structural clues. |
| Sample Requirements | High-quality single crystal (typically >0.1 mm) | 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR, dissolved in a deuterated solvent.[1] | Micrograms to nanograms of sample, often in solution.[2] |
| Strengths | Definitive 3D structure determination. | Excellent for determining connectivity and stereochemistry in solution. Non-destructive. | High sensitivity, provides accurate molecular weight. |
| Limitations | Crystal growth can be a significant challenge. The determined structure is of the solid state, which may differ from the solution conformation. | Provides indirect structural information that requires interpretation. Can be complex for large or highly symmetric molecules. | Does not directly provide 3D structural information. Isomers can be difficult to distinguish without tandem MS. |
Crystallographic Data for a Comparative Compound
As a benchmark for the capabilities of X-ray crystallography, the following data is presented for 6-(4-bromobenzyl)-1,3,5-trimethyl-7-phenyl-1,5-dihydro-2H-pyrrolo[3,2-d]pyrimidine-2,4(3H)-dione (CCDC No. 1558499).
| Parameter | Value |
| Chemical Formula | C₂₂H₂₀BrN₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.889(12) |
| b (Å) | 16.332(13) |
| c (Å) | 7.324(5) |
| β (°) | 94.985(5) |
| Volume (ų) | 1893(2) |
| Z | 4 |
| R-factor (%) | 2.95 |
| Temperature (K) | 100(2) |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for evaluating the applicability and rigor of each technique.
Single-Crystal X-ray Crystallography
The determination of a crystal structure by X-ray diffraction is a multi-step process that provides an atomic-level view of a molecule.
1. Crystal Growth:
-
Objective: To obtain a single, well-ordered crystal of the compound of interest, typically with dimensions greater than 0.1 mm.
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or a mixture of solvents to near saturation.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Monitor the process over days or weeks until suitable crystals form.
-
2. Data Collection:
-
Objective: To measure the intensities and positions of X-rays diffracted by the crystal.
-
Procedure:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations.
-
Expose the crystal to a monochromatic X-ray beam.
-
Rotate the crystal and collect a series of diffraction images at different orientations.[3]
-
3. Structure Solution and Refinement:
-
Objective: To determine the arrangement of atoms in the crystal lattice and refine their positions to best fit the experimental data.
-
Procedure:
-
Process the diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (h, k, l).
-
Determine the unit cell parameters and space group.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map.
-
Refine the atomic coordinates, and thermal parameters against the experimental data to minimize the difference between observed and calculated structure factors, typically monitored by the R-factor.[3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule in solution.
1. Sample Preparation:
-
Objective: To prepare a solution of the analyte in a deuterated solvent for analysis.
-
Procedure:
-
Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Ensure the sample is fully dissolved; filter if necessary to remove any particulate matter.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing.
-
2. Data Acquisition:
-
Objective: To acquire high-quality 1D and 2D NMR spectra.
-
Procedure:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquire a 1D ¹H NMR spectrum to assess the sample and determine the spectral width.
-
Acquire a 1D ¹³C NMR spectrum.
-
Acquire 2D NMR spectra as needed for full structural elucidation, such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
3. Data Processing and Analysis:
-
Objective: To process the raw data and interpret the spectra to elucidate the molecular structure.
-
Procedure:
-
Apply Fourier transformation to the raw free induction decay (FID) data.
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and correlations from 1D and 2D spectra to piece together the molecular structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
1. Sample Preparation:
-
Objective: To prepare a dilute solution of the analyte for introduction into the mass spectrometer.
-
Procedure:
-
Dissolve a small amount of the sample (microgram to nanogram level) in a suitable volatile solvent (e.g., methanol, acetonitrile, water).
-
For electrospray ionization (ESI), the concentration is typically in the range of 1-10 µg/mL.
-
Filter the solution if any particulates are present.
-
2. Data Acquisition:
-
Objective: To generate and detect ions from the sample and record their mass-to-charge ratios.
-
Procedure:
-
Introduce the sample solution into the ion source of the mass spectrometer (e.g., via direct infusion or coupled with a liquid chromatograph).
-
Ionize the sample using an appropriate technique (e.g., Electrospray Ionization - ESI).
-
The generated ions are then transferred to the mass analyzer.
-
The mass analyzer separates the ions based on their m/z ratio.
-
The detector records the abundance of each ion.
-
3. Data Analysis:
-
Objective: To interpret the mass spectrum to determine the molecular weight and gain structural information.
-
Procedure:
-
Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or M⁺˙) to determine the molecular weight of the compound.
-
In high-resolution mass spectrometry (HRMS), determine the exact mass to four or more decimal places to deduce the elemental formula.
-
Analyze the fragmentation pattern to identify characteristic structural motifs. For more detailed structural information, tandem mass spectrometry (MS/MS) can be performed, where a specific ion is isolated, fragmented, and its fragments are analyzed.
-
Visualizing the Workflow
The following diagrams, generated using Graphviz, illustrate the logical workflows for each of the described structural validation techniques.
Caption: Workflow for structural validation by X-ray crystallography.
References
In Vitro Efficacy of 1-(4-Bromobenzyl)piperidine Derivatives as Anti-Tubulin Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro anti-cancer activity of a series of 1-(4-Bromobenzyl)piperidine derivatives. The presented data is based on the findings from a study focused on the design and synthesis of these compounds as potential anti-tubulin agents. The derivatives were evaluated for their cytotoxic effects against various cancer cell lines, with a focus on their mechanism of action related to cell cycle progression and tubulin polymerization.
Comparative Analysis of Anti-Cancer Activity
A series of novel 1-(4-bromo-2-(pyrrolidine-1-yl) benzyl) piperidine derivatives were synthesized and evaluated for their in vitro anti-cancer activity against three human cancer cell lines: A549 (lung carcinoma), HCT-116 (colon carcinoma), and MCF-7 (breast adenocarcinoma).[1][2] The cytotoxic potential of these compounds was assessed, and it was reported that most of the derivatives exhibited anti-cancer activity comparable to the standard chemotherapeutic drug, 5-Fluorouracil (5-FU).[1][2]
Among the synthesized compounds, derivatives 7h and 7k were identified as the most potent inhibitors of cancer cell growth.[1][2] These lead compounds were selected for further mechanistic studies to elucidate their mode of action.
Quantitative Cytotoxicity Data
While the primary research indicated that the synthesized derivatives displayed significant cytotoxic potential, specific IC50 values for the full range of compounds are not publicly available in the referenced literature. The table below summarizes the reported qualitative and the specific findings for the most potent derivatives.
| Compound/Drug | Target Cell Line | Reported IC50 (µM) | Notes |
| Series of this compound derivatives | A549, HCT-116, MCF-7 | Data not publicly available | Most derivatives showed selective cytotoxic potential comparable to 5-FU.[1][2] |
| Derivative 7h | A549, HCT-116, MCF-7 | Identified as most potent | Arrests cancer cells in the G2/M phase of the cell cycle and inhibits tubulin polymerization.[1][2] |
| Derivative 7k | A549, HCT-116, MCF-7 | Identified as a potent compound | Selected for further evaluation of cell cycle and tubulin polymerization inhibitory activity.[1][2] |
| 5-Fluorouracil (5-FU) | A549, HCT-116, MCF-7 | Standard Reference | Used as a positive control in the anti-cancer assays. |
Mechanistic Insights: Cell Cycle Arrest and Tubulin Polymerization Inhibition
Further investigations into the mechanism of action of the most potent derivative, 7h , revealed its ability to interfere with the cell cycle progression of cancer cells.[1][2] Specifically, treatment with derivative 7h led to an arrest of cancer cells in the G2/M phase of the cell cycle.[1][2] This phase of the cell cycle is critical for cell division, and its disruption is a common mechanism for anti-cancer drugs.
The G2/M arrest induced by derivative 7h is attributed to its ability to inhibit tubulin polymerization.[1][2] Tubulin is a key protein that polymerizes to form microtubules, which are essential components of the mitotic spindle required for chromosome segregation during mitosis. By preventing tubulin polymerization, derivative 7h disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, inhibition of cancer cell proliferation.[1][2]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments conducted to evaluate the anti-cancer properties of the this compound derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.
-
Cell Plating: Cancer cells (A549, HCT-116, or MCF-7) are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or the control drug (5-FU) for 48-72 hours.
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Cell Cycle Analysis by Flow Cytometry
Cell cycle analysis is performed to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the test compound (e.g., derivative 7h) at its IC50 concentration for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: The cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in ice-cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then stained with a solution containing propidium iodide (PI), a fluorescent dye that binds to DNA, and RNase A to eliminate RNA staining.
-
Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA in the cells.
-
Data Analysis: The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined by analyzing the DNA content histograms.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
-
Reaction Setup: A reaction mixture containing purified tubulin, GTP (required for polymerization), and a fluorescence reporter is prepared in a 96-well plate.
-
Compound Addition: The test compound (e.g., derivative 7h) is added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a known tubulin stabilizer (e.g., paclitaxel) are used as controls.
-
Initiation of Polymerization: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The increase in fluorescence, which corresponds to the incorporation of the reporter into the polymerizing microtubules, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are determined from the fluorescence curves. A decrease in the rate and extent of polymerization in the presence of the test compound indicates inhibition of tubulin polymerization.
Visualizations
Experimental Workflow for In Vitro Anti-Cancer Screening
Caption: Workflow for the in vitro screening and mechanistic evaluation of this compound derivatives.
Hypothetical Signaling Pathway for Tubulin-Targeting Agents
Caption: Proposed mechanism of action for this compound derivatives as tubulin polymerization inhibitors.
References
A Spectroscopic Showdown: Unmasking the Isomers of Benzylpiperidine
A comprehensive spectroscopic comparison of 2-, 3-, and 4-benzylpiperidine isomers reveals distinct fingerprints in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These differences, arising from the varied substitution pattern on the piperidine ring, are critical for the unambiguous identification and characterization of these compounds in research and drug development.
This guide provides a detailed comparative analysis of the spectroscopic data for 2-benzylpiperidine, 3-benzylpiperidine, and 4-benzylpiperidine. The data presented is essential for researchers, scientists, and drug development professionals involved in the synthesis, purification, and analysis of these important chemical entities.
Comparative Spectroscopic Data
The key to differentiating the benzylpiperidine isomers lies in the unique electronic and steric environments of the atoms within each molecule. These differences are directly reflected in their interaction with various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The chemical shifts (δ) and coupling constants (J) of the protons (¹H NMR) and carbon atoms (¹³C NMR) provide a detailed map of the molecular structure.
Table 1: ¹H NMR Spectroscopic Data for Benzylpiperidine Isomers (400 MHz, CDCl₃)
| Proton | 2-Benzylpiperidine (Predicted) | 3-Benzylpiperidine (Predicted) | 4-Benzylpiperidine |
| Aromatic-H | 7.10 - 7.35 (m, 5H) | 7.10 - 7.35 (m, 5H) | 7.13 - 7.30 (m, 5H) |
| Benzyl-CH₂ | 2.55 (dd, 1H), 3.05 (dd, 1H) | 2.45 (dd, 1H), 2.95 (dd, 1H) | 2.52 (d, 2H) |
| Piperidine-H (adjacent to N) | ~2.6 (m, 1H), ~3.1 (m, 1H) | ~2.5 (m, 1H), ~3.0 (m, 1H) | 2.58 (t, 2H) |
| Piperidine-H (other) | 1.2 - 1.9 (m, 7H) | 1.2 - 1.9 (m, 7H) | 1.62 (m, 2H), 1.26 (m, 3H) |
| NH | (broad s, 1H) | (broad s, 1H) | (broad s, 1H) |
Note: Predicted data for 2- and 3-benzylpiperidine is based on spectral data of similar compounds and requires experimental verification.
Table 2: ¹³C NMR Spectroscopic Data for Benzylpiperidine Isomers (100 MHz, CDCl₃)
| Carbon | 2-Benzylpiperidine | 3-Benzylpiperidine | 4-Benzylpiperidine |
| Aromatic C (quaternary) | ~140 | ~141 | 140.5 |
| Aromatic CH | ~129, ~128, ~126 | ~129, ~128, ~126 | 129.2, 128.1, 125.8 |
| Benzyl-CH₂ | ~43 | ~40 | 43.1 |
| Piperidine C (adjacent to N) | ~54, ~47 | ~51, ~47 | 46.5 |
| Piperidine C (other) | ~32, ~26, ~25 | ~35, ~31, ~25 | 32.1, 36.9 |
Note: Data for 2- and 3-benzylpiperidine is from publicly available, non-assigned spectra and requires confirmation.
The position of the benzyl group significantly influences the chemical shifts of the piperidine ring protons and carbons. In 4-benzylpiperidine, the symmetry of the molecule results in fewer signals in both ¹H and ¹³C NMR spectra compared to the less symmetrical 2- and 3-isomers.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Table 3: Key IR Absorption Bands for Benzylpiperidine Isomers (cm⁻¹)
| Vibrational Mode | 2-Benzylpiperidine | 3-Benzylpiperidine | 4-Benzylpiperidine |
| N-H Stretch | ~3300 (broad) | ~3300 (broad) | ~3300 (broad) |
| Aromatic C-H Stretch | ~3020 - 3080 | ~3020 - 3080 | 3025, 3061, 3085 |
| Aliphatic C-H Stretch | ~2850 - 2950 | ~2850 - 2950 | 2805, 2851, 2922 |
| Aromatic C=C Bending | ~1600, ~1495, ~1450 | ~1600, ~1495, ~1450 | 1603, 1495, 1453 |
| C-H Bending (out of plane) | ~700, ~740 | ~700, ~740 | 698, 739 |
While the IR spectra of the three isomers are broadly similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization. The fragmentation pattern is a unique characteristic that can be used for structural elucidation.
Table 4: Key Mass Spectral Fragments for Benzylpiperidine Isomers (m/z)
| Fragment Ion | 2-Benzylpiperidine | 3-Benzylpiperidine | 4-Benzylpiperidine |
| [M]⁺ (Molecular Ion) | 175 | 175 | 175 |
| [M-H]⁺ | 174 | 174 | 174 |
| [C₇H₇]⁺ (Tropylium ion) | 91 | 91 | 91 |
| [C₆H₁₂N]⁺ | 98 | - | 98 |
| [C₅H₁₀N]⁺ | 84 | 84 | 84 |
The primary fragmentation pathway for all isomers involves the cleavage of the benzylic C-C bond, leading to the formation of the stable tropylium ion at m/z 91. However, the relative abundances of other fragment ions, particularly those arising from cleavage of the piperidine ring, can differ between the isomers, aiding in their distinction. For instance, the fragment at m/z 98, corresponding to the loss of the benzyl group, is prominent in the 2- and 4-isomers but less so in the 3-isomer.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of benzylpiperidine isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the benzylpiperidine isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 16 ppm
-
-
¹³C NMR Parameters:
-
Pulse sequence: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 220 ppm
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For liquid samples, place a drop of the neat liquid between two sodium chloride (NaCl) plates to create a thin film.
-
Instrumentation: Record the FTIR spectrum using an FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16
-
-
Data Processing: Perform a background scan of the empty sample compartment. Acquire the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the benzylpiperidine isomer in a suitable solvent such as dichloromethane or methanol.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) and a mass selective detector.
-
GC Parameters:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate of 1 mL/min
-
Oven temperature program: Initial temperature of 70 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV
-
Mass range: m/z 40 - 400
-
Scan speed: 2 scans/s
-
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions. Compare the obtained mass spectrum with library data for confirmation.
Visualizing the Comparison Workflow
The logical flow for the spectroscopic comparison of benzylpiperidine isomers can be visualized as follows:
evaluation of different catalysts for benzylpiperidine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of the benzylpiperidine scaffold, a privileged structure in medicinal chemistry, is a critical process in the development of numerous therapeutic agents. The choice of catalyst for this synthesis significantly impacts reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of various catalysts employed in the synthesis of benzylpiperidine, supported by experimental data from the literature.
Performance Comparison of Catalysts
The selection of a catalyst for benzylpiperidine synthesis is dependent on the chosen synthetic route. The two primary pathways are the catalytic hydrogenation of a substituted pyridine precursor and the N-alkylation of piperidine with a benzyl halide or reductive amination with benzaldehyde. The following tables summarize the performance of different catalysts in these transformations.
Catalytic Hydrogenation of Benzylpyridine Derivatives
This method involves the reduction of a benzyl-substituted pyridine to the corresponding piperidine. The most commonly employed catalysts are platinum group metals on a carbon support.
| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) | Observations |
| Pd/C | 2-Benzylpyridine | Ethanol/Acetic Acid | Room Temp. - 80 | 50-100 | 6-24 | High | A widely used and effective catalyst.[1][2] |
| PtO₂ | 2-Benzylpyridine | Ethanol/Acetic Acid | Room Temp. - 80 | 50-100 | 6-24 | High | Another common and efficient catalyst for this transformation.[1][2] |
| Rh/C | 4-(4-fluorobenzyl)pyridine | Various | Not specified | Not specified | Not specified | High | Reported to give the best results among precious metal catalysts in a specific study.[3] |
| Pt/C | 4-(4-fluorobenzyl)pyridine | Various | Not specified | Not specified | Not specified | High | Showed high activity, comparable to Rh/C.[3] |
| Nickel-based | N-benzyl-3-hydroxypyridinium salt | Not specified | Not specified | 3-5 | Not specified | High | A low-cost alternative to precious metal catalysts. |
N-Alkylation and Reductive Amination
N-alkylation involves the reaction of piperidine with a benzyl halide, while reductive amination combines piperidine and benzaldehyde with a reducing agent. These methods typically do not require a transition metal catalyst for the C-N bond formation itself, but catalysts are used in the synthesis of precursors and in deprotection steps.
| Reaction | Catalyst/Reagent | Substrates | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-Alkylation | K₂CO₃ (Base) | Piperidine, Benzyl chloride | Ethanol | 80 (Microwave) | 0.67 | High |
| Reductive Amination | Sodium Triacetoxyborohydride | Piperidine, Benzaldehyde | Dichloromethane | Room Temp. | 2-12 | High |
Experimental Protocols
Detailed methodologies for the key synthetic routes to benzylpiperidine are provided below.
Protocol 1: Catalytic Hydrogenation of 2-Benzylpyridine using Pd/C
Materials:
-
2-Benzylpyridine
-
10% Palladium on Carbon (Pd/C)
-
Ethanol or Acetic Acid
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
High-pressure hydrogenation apparatus
Procedure:
-
In a high-pressure reactor vessel, dissolve 2-benzylpyridine (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.
-
Carefully add 10% Pd/C catalyst (typically 1-5 mol%).
-
Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen.
-
Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 atm).
-
Stir the reaction mixture vigorously at the desired temperature (room temperature to 80 °C) for 6-24 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC, GC-MS).
-
Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
The filtrate containing the product can be further purified by solvent evaporation and subsequent purification techniques like distillation or chromatography.
Protocol 2: N-Alkylation of Piperidine with Benzyl Chloride
Materials:
-
Piperidine
-
Benzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Microwave reactor
Procedure:
-
To a microwave reactor vial, add piperidine (1.0 eq.), benzyl chloride (1.1 eq.), and potassium carbonate (2.0 eq.).
-
Add ethanol as the solvent.
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 80 °C for 40 minutes.
-
After cooling, the reaction mixture is filtered to remove the inorganic salts.
-
The solvent is removed under reduced pressure, and the crude product can be purified by column chromatography.
Protocol 3: Reductive Amination of Benzaldehyde with Piperidine
Materials:
-
Piperidine
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve piperidine (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloromethane.
-
Stir the solution at room temperature for 30-60 minutes.
-
Slowly add sodium triacetoxyborohydride (1.5 eq.) in portions.
-
Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the discussed synthetic routes to benzylpiperidine.
Caption: Synthetic routes to benzylpiperidine.
Caption: Decision workflow for catalyst selection.
References
A Comparative Guide to the Synthetic Methodologies for N-Arylmethylpiperidines
The N-arylmethylpiperidine scaffold is a ubiquitous structural motif in a multitude of biologically active molecules and approved pharmaceuticals. The piperidine ring often imparts favorable pharmacokinetic properties, such as enhanced solubility and metabolic stability, while the N-arylmethyl group provides a crucial handle for modulating biological activity through interactions with target proteins. This guide offers a comprehensive review of the principal synthetic strategies for the construction of N-arylmethylpiperidines, presenting a comparative analysis of their performance, supported by experimental data and detailed protocols.
Core Synthetic Strategies
The synthesis of N-arylmethylpiperidines is predominantly achieved through three primary strategies: reductive amination, direct N-alkylation, and palladium-catalyzed Buchwald-Hartwig amination. A specialized method, the Pictet-Spengler reaction, is also employed for the synthesis of more complex, fused piperidine systems. This guide will delve into the specifics of each of these methods.
Reductive Amination
Reductive amination is a highly versatile and widely employed method for the formation of C-N bonds.[1] This two-step, one-pot process involves the reaction of a piperidine derivative with an aryl aldehyde or ketone to form an iminium ion intermediate, which is subsequently reduced in situ by a hydride reagent to yield the N-arylmethylpiperidine.[2]
Advantages:
-
Milder and often more selective than direct alkylation.[2]
-
Avoids the formation of quaternary ammonium salts, a common side reaction in direct alkylation.[2]
-
A broad range of aldehydes and piperidine derivatives can be used.
Disadvantages:
-
Requires a stoichiometric amount of a reducing agent.
-
The carbonyl compound may be susceptible to reduction by the hydride reagent.
A variety of reducing agents can be employed, with sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective due to its selectivity for iminium ions over carbonyl compounds.[2] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (e.g., H₂/Pd-C).[3]
Experimental Protocol: Reductive Amination of Piperidine with Benzaldehyde
To a round-bottom flask are added piperidine (1.0 eq.), benzaldehyde (1.1 eq.), and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE). A catalytic amount of acetic acid can be added to facilitate iminium ion formation. The mixture is stirred at room temperature for 30-60 minutes. Subsequently, sodium triacetoxyborohydride (1.5 eq.) is added portion-wise to the stirred solution. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion (typically 1-24 hours), the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Direct N-Alkylation
Direct N-alkylation is a straightforward method that involves the nucleophilic substitution of a benzyl halide with a piperidine. This reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction.[2]
Advantages:
-
Operationally simple and utilizes readily available starting materials.
-
Can be performed under relatively mild conditions.
Disadvantages:
-
Can lead to the formation of quaternary ammonium salts as byproducts, especially with reactive alkylating agents.[2]
-
The reaction rate can be slow for less reactive alkyl halides.
Common bases used include potassium carbonate (K₂CO₃) and N,N-diisopropylethylamine (DIPEA). The choice of solvent is typically a polar aprotic solvent like acetonitrile (MeCN) or N,N-dimethylformamide (DMF).[2] To minimize the formation of the quaternary ammonium salt, the alkylating agent can be added slowly to the reaction mixture to maintain a low concentration.[4]
Experimental Protocol: N-Alkylation of Piperidine with Benzyl Bromide
To a dry round-bottom flask under an inert atmosphere, piperidine (1.0 eq.) and anhydrous acetonitrile are added. A base such as N,N-diisopropylethylamine (1.5 eq.) or finely powdered potassium carbonate (2.0 eq.) is then added. The mixture is stirred at room temperature, and benzyl bromide (1.05 eq.) is added dropwise over 30-60 minutes. The reaction can be stirred at room temperature or gently heated (e.g., 50-60°C) and monitored by TLC or GC-MS. After completion, if K₂CO₃ was used, the solid is filtered off. The solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.[4][5]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6] While broadly used for N-arylation, it can be adapted for the synthesis of N-benzylpiperidines, particularly when other methods are not suitable. This reaction involves the coupling of a piperidine with an aryl or benzyl halide in the presence of a palladium catalyst, a phosphine ligand, and a strong base.[7]
Advantages:
-
High functional group tolerance.
-
Applicable to a wide range of aryl and heteroaryl halides.[8]
-
Development of various generations of catalysts and ligands has broadened its scope.[6]
Disadvantages:
-
Requires an expensive palladium catalyst and often specialized ligands.
-
The reaction can be sensitive to air and moisture, requiring inert atmosphere techniques.[9]
The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands like XPhos and SPhos often providing high catalytic activity.[7] Strong bases such as sodium tert-butoxide (NaOtBu) are typically required.
Experimental Protocol: Buchwald-Hartwig Amination of Piperidine with a Chlorophenyl Derivative
An oven-dried Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand, and a strong base (e.g., NaOtBu). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed toluene is added via syringe, followed by the chlorophenyl derivative (1.0 eq.) and piperidine (1.2 eq.). The reaction mixture is heated to 100°C with vigorous stirring. The progress of the reaction is monitored by TLC or GC-MS. Upon completion (typically 12-24 hours), the mixture is cooled to room temperature and quenched with water. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.[9]
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a chemical reaction in which a β-arylethylamine undergoes condensation with an aldehyde or ketone followed by ring closure to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[10] While not a direct method for simple N-arylmethylpiperidines, it is a powerful tool for constructing more complex fused piperidine-containing ring systems, which are prevalent in natural products and pharmaceuticals.[11][12]
Advantages:
-
Forms complex polycyclic structures in a single step.
-
Can be performed under relatively mild, acid-catalyzed conditions.[10]
-
Has been successfully applied in solid-phase synthesis and for creating compound libraries.[12]
Disadvantages:
-
Limited to the synthesis of specific fused ring systems.
-
The reactivity of the aromatic ring influences the reaction efficiency.[10]
The reaction is typically catalyzed by a Brønsted or Lewis acid. Trifluoroacetic acid (TFA) is a commonly used catalyst.[12]
Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydro-β-carboline
Tryptamine and an aldehyde (e.g., benzaldehyde) are dissolved in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), which can also act as the catalyst. The mixture is refluxed for several hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed by distillation to afford the crude product, which can be further purified by recrystallization or column chromatography. In some cases, an acidic catalyst like citric acid in water can be used, offering a greener alternative.[10][13]
Comparative Data of Synthetic Methods
| Method | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents | Scope & Limitations |
| Reductive Amination | 60-95[1][14] | 1-24 | Room Temperature | Aldehyde/Ketone, Piperidine, NaBH(OAc)₃ or NaBH₃CN | Broad substrate scope, but sensitive to reducible functional groups. |
| Direct N-Alkylation | <70 - 95[5] | 1-24 | Room Temp. to 80 | Benzyl Halide, Piperidine, K₂CO₃ or DIPEA | Simple, but risk of over-alkylation to form quaternary salts. |
| Buchwald-Hartwig | 43-97[8][15] | 0.25-24 | 25-110 | Aryl/Benzyl Halide, Piperidine, Pd-catalyst, Ligand, Base | Excellent scope and functional group tolerance, but requires expensive and air-sensitive reagents. |
| Pictet-Spengler | 65-98[10] | 3.5-12 | Reflux | β-Arylethylamine, Aldehyde/Ketone, Acid catalyst | Forms complex fused systems, limited to specific starting materials. |
Visualization of Synthetic Pathways
Caption: Synthetic routes to N-arylmethylpiperidines.
Conclusion
The synthesis of N-arylmethylpiperidines can be accomplished through several robust and versatile methods. Reductive amination and direct N-alkylation are often the methods of choice for straightforward syntheses due to their operational simplicity and the use of readily available starting materials. The Buchwald-Hartwig amination offers unparalleled scope and functional group tolerance, making it a powerful tool for more complex targets, albeit at a higher cost. The Pictet-Spengler reaction, while not a general method for N-arylmethylpiperidines, is indispensable for the construction of important fused heterocyclic systems containing a piperidine ring. The selection of the most appropriate synthetic route will depend on factors such as the specific substitution pattern of the target molecule, the availability and cost of starting materials, and the desired scale of the synthesis. This guide provides the foundational knowledge for researchers to make informed decisions in the design and execution of synthetic routes to this important class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Recent Advances in the Synthesis of β-Carboline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. echemcom.com [echemcom.com]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 1-(4-Bromobenzyl)piperidine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides essential, step-by-step guidance for the safe disposal of 1-(4-Bromobenzyl)piperidine, ensuring compliance with safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). |
| Hand Protection | Wear chemical-resistant, impervious gloves. |
| Skin and Body Protection | Wear fire/flame resistant and impervious clothing. A lab coat is mandatory. |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges.[1] |
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted as special waste, in consultation with local waste disposal authorities and in accordance with national and regional regulations.[3]
-
Waste Identification and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a dedicated, properly labeled, and sealed container.
-
The container should be suitable for chemical waste and clearly marked with the chemical name and associated hazards.
-
-
Consult Institutional and Local Guidelines:
-
Contact your institution's Environmental Health and Safety (EHS) department to understand the specific protocols for chemical waste disposal.
-
Your EHS department will provide guidance on waste categorization and the appropriate disposal vendor.
-
-
Arrange for Professional Disposal:
-
Decontamination of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate should be collected and disposed of as chemical waste.
-
After thorough cleaning, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, as per local regulations.[2]
-
Crucially, do not discharge this compound or its containers into sewer systems or contaminate water, foodstuffs, feed, or seed. [2]
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally conscious disposal of this compound, fostering a culture of safety and responsibility in scientific research.
References
Navigating the Safe Handling of 1-(4-Bromobenzyl)piperidine: A Guide to Personal Protective Equipment and Disposal
Researchers and scientists working with 1-(4-Bromobenzyl)piperidine must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting. The recommendations are based on available Safety Data Sheets (SDS) for this compound and structurally related chemicals, which indicate it may cause skin and serious eye irritation, and potentially respiratory irritation. Some related compounds are also classified as harmful if swallowed.
Personal Protective Equipment (PPE): A Tabulated Guide
A comprehensive suite of personal protective equipment is mandatory to minimize exposure when handling this compound. The following table summarizes the recommended PPE for various laboratory operations.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a significant risk of splashes.[1] | Protects against splashes and airborne particles of the solid compound. A face shield offers broader protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) inspected prior to use.[1] It is recommended to double-glove for added protection. | Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or puncture and change them frequently, especially after direct contact. |
| Body Protection | A flame-retardant and impervious laboratory coat or gown.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | To be used when dust or aerosols are generated. A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] All handling of the solid compound should ideally be performed in a certified chemical fume hood. | Prevents inhalation of the compound, which may cause respiratory irritation. |
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is crucial for minimizing risk. The following workflow outlines the key stages of handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
